molecular formula C11H13NO B2354518 N-(2,3-Dihydro-1H-inden-5-yl)acetamide CAS No. 59856-06-3

N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Cat. No.: B2354518
CAS No.: 59856-06-3
M. Wt: 175.231
InChI Key: WOYOJAPRKMBKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.231. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-Dihydro-1H-inden-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-Dihydro-1H-inden-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYOJAPRKMBKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347864
Record name N-(2,3-Dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59856-06-3
Record name N-(2,3-Dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(2,3-Dihydro-1H-inden-5-yl)acetamide (CAS 59856-06-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a chemical compound featuring a fused bicyclic indane moiety linked to an acetamide group. While specific research on this particular molecule is limited, its structural components are present in numerous biologically active compounds, suggesting its potential as a scaffold in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis and characterization, and an exploration of its potential biological significance based on related structures.

Chemical Identity and Physicochemical Properties

N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a crystalline solid. Its core structure consists of a benzene ring fused to a cyclopentane ring, forming the 2,3-dihydro-1H-indene (indan) system. An acetamide group is attached at the 5-position of the indan ring.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
IUPAC Name N-(2,3-dihydro-1H-inden-5-yl)acetamide
CAS Number 59856-06-3
Appearance White Solid
Purity Typically >95%
Storage Room Temperature

Synthesis Protocol: N-Acetylation of 5-Aminoindan

The most direct and widely applicable method for the synthesis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide is the N-acetylation of the corresponding primary amine, 5-aminoindan. This reaction involves the nucleophilic attack of the amino group on an acetylating agent. A general, robust protocol is provided below, which can be adapted based on available reagents and desired scale.

Underlying Principles

The lone pair of electrons on the nitrogen atom of the amino group in 5-aminoindan acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). In the case of acetyl chloride, a base is required to neutralize the HCl byproduct. With acetic anhydride, the reaction can often be performed without a base, although one may be used to accelerate the reaction. The use of a catalyst like iodine can also promote the reaction under mild conditions.

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 5-Aminoindan Acetylating Agent Base (optional) Solvent Reaction_Setup Combine reactants in an appropriate solvent Reagents->Reaction_Setup Stirring Stir at controlled temperature Reaction_Setup->Stirring Monitoring Monitor reaction by TLC Stirring->Monitoring Quench Quench reaction Monitoring->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by recrystallization or chromatography Concentrate->Purify Characterization Characterize by NMR, MS, IR Purify->Characterization

General workflow for the synthesis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide.
Detailed Step-by-Step Methodology

Materials:

  • 5-Aminoindan

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine (if using acetyl chloride)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-aminoindan (1.0 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Addition of Acetylating Agent:

    • Using Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution at room temperature.

    • Using Acetyl Chloride: Cool the solution to 0 °C in an ice bath. Add a base such as pyridine or triethylamine (1.2 equivalents), followed by the dropwise addition of acetyl chloride (1.1 equivalents).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure N-(2,3-Dihydro-1H-inden-5-yl)acetamide.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Expected Spectral Features:

  • ¹H NMR:

    • A singlet for the methyl protons of the acetyl group.

    • Signals for the aliphatic protons of the indan ring system.

    • Aromatic protons on the benzene ring.

    • A broad singlet for the amide N-H proton.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the amide.

    • A signal for the methyl carbon of the acetyl group.

    • Signals for the aliphatic carbons of the indan ring.

    • Signals for the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the calculated theoretical mass.

Expected Result: The experimental exact mass should be within a few ppm of the calculated mass for C₁₁H₁₄NO⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Expected Characteristic Absorption Bands:

  • N-H stretch: Around 3300 cm⁻¹ (amide)

  • C-H stretch (aromatic and aliphatic): Around 3100-2850 cm⁻¹

  • C=O stretch (amide): Around 1660 cm⁻¹

  • N-H bend (amide): Around 1550 cm⁻¹

  • C=C stretch (aromatic): Around 1600-1450 cm⁻¹

Potential Biological Significance and Applications

While no specific biological activity has been reported for N-(2,3-Dihydro-1H-inden-5-yl)acetamide, the indane and acetamide moieties are found in a variety of pharmacologically active molecules. This suggests that the title compound could serve as a valuable building block or lead compound in drug discovery programs.

Biological_Significance cluster_core Core Scaffold cluster_potential Potential Therapeutic Areas Core N-(2,3-Dihydro-1H-inden-5-yl)acetamide Anticancer Anticancer Core->Anticancer Indole/Indane derivatives show antiproliferative activity AntiInflammatory Anti-inflammatory Core->AntiInflammatory Acetamide derivatives can possess anti-inflammatory properties CNS_Disorders CNS Disorders Core->CNS_Disorders Indane derivatives have shown activity in CNS targets

Potential therapeutic areas for derivatives of N-(2,3-Dihydro-1H-inden-5-yl)acetamide.
  • Anticancer Activity: Many indole and indane derivatives have been investigated for their antiproliferative effects against various cancer cell lines. For instance, certain acetamide derivatives have been shown to inhibit tubulin polymerization, a key process in cell division[1].

  • Anti-inflammatory Effects: The acetamide scaffold is present in compounds with anti-inflammatory properties. Some derivatives have been shown to inhibit inflammatory mediators[2].

  • Central Nervous System (CNS) Activity: The indane moiety is a component of several CNS-active drugs. Derivatives of acetamide have also been explored for their anticonvulsant properties[3].

Given these precedents, N-(2,3-Dihydro-1H-inden-5-yl)acetamide represents a starting point for the synthesis of novel compound libraries for screening against a range of biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N-(2,3-Dihydro-1H-inden-5-yl)acetamide.

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Toxicology: While specific toxicological data for this compound is not available, some acetamides are suspected of causing cancer[4]. Therefore, it should be handled with care as a potentially hazardous substance.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a readily synthesizable compound with a chemical scaffold that is of interest in medicinal chemistry. This guide provides the necessary protocols for its preparation and characterization, laying the groundwork for further investigation into its potential biological activities. The structural motifs present in this molecule suggest that it could be a valuable starting point for the development of new therapeutic agents in areas such as oncology, inflammation, and neurology.

References

  • Ren, A., Wei, W., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Advance Article. [Link]

  • Bhor, R. J., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • ChemAdvin. (n.d.). N-(2,3-Dihydro-1H-inden-5-yl)Acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583823, N-(2,3-Dihydro-1H-inden-5-yl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 302326, N-(2,3-dihydro-1H-inden-1-yl)acetamide. Retrieved from [Link]

  • Carratù, M. R., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2036. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2s), s238-s251. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2016). Synthesis of 5-Indanyl Methacrylate Using Methacryloyl Chloride and Its Characterisation Studies. International Journal of Pharmaceutical Sciences Review and Research, 38(1), 123-126. [Link]

  • MDPI. (2020). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 25(24), 5897. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 123-131. [Link]

Sources

Definitive Structure Elucidation: N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the structure elucidation of N-(2,3-Dihydro-1H-inden-5-yl)acetamide (also known as 5-acetamidoindane). It is designed for researchers requiring definitive structural confirmation of indane-based pharmacophores.

Executive Summary & Structural Challenge

The compound N-(2,3-Dihydro-1H-inden-5-yl)acetamide (


) consists of a fused bicyclic indane core substituted with an acetamide group. In synthetic medicinal chemistry, the primary elucidation challenge lies in distinguishing the 5-substituted isomer  (target) from the 4-substituted isomer  (regioisomer).

While Mass Spectrometry (MS) confirms the molecular weight, it cannot distinguish these regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy—specifically the analysis of aromatic coupling constants (


-values)—is the definitive tool for assigning the position of the acetamide group relative to the aliphatic bridge.

Synthetic Origin & Purity Assessment

To ensure the integrity of the spectral data, the sample origin must be established. The target is typically synthesized via the acetylation of 5-aminoindane .

  • Precursor: 5-Aminoindane (CAS 24425-40-9).[1]

  • Reagent: Acetic anhydride (

    
    ) or Acetyl chloride (
    
    
    
    ).
  • Purity Requirement:

    
     by HPLC-UV (254 nm) to prevent minor regioisomers (e.g., 4-acetamidoindane) from complicating the aromatic region integration.
    
Analytical Workflow

The following diagram outlines the logical flow for confirming the structure, moving from elemental composition to stereochemical connectivity.

ElucidationWorkflow Start Crude Product (C11H13NO) LCMS LC-MS Analysis Confirm MW: 175.23 Da Confirm Purity >98% Start->LCMS IR FT-IR Spectroscopy Confirm Amide Carbonyl (1650-1690 cm-1) LCMS->IR NMR_1H 1H NMR (500 MHz) Analyze Aromatic Coupling IR->NMR_1H Decision Coupling Pattern? NMR_1H->Decision PatternA Pattern A: 1 Singlet (br), 2 Doublets (1,2,4-trisubstituted) Decision->PatternA  Isolated H PatternB Pattern B: 3 Contiguous Protons (Vicinal Triplet/Doublets) Decision->PatternB  Adjacent H NMR_2D 2D NMR (HMBC/HSQC) Verify Bridgehead Connectivity PatternA->NMR_2D ResultB REJECTED: 4-Isomer PatternB->ResultB ResultA CONFIRMED: 5-Isomer NMR_2D->ResultA

Figure 1: Decision tree for the structural assignment of acetamidoindanes.

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be validated to rule out oxidation or incomplete acetylation.

ParameterExpected ValueInterpretation
Formula

Target Molecule
Calc. Mass (

)
176.1070 DaProtonated molecular ion
Unsaturation Number 6Benzene (4) + Cyclopentane (1) + Amide (1)
Key Fragment

Loss of ketene (

, 42 Da) characteristic of acetamides

Protocol: Dissolve 0.1 mg in MeOH. Inject into ESI-Q-TOF. Observe


 and 

.

Vibrational Spectroscopy (FT-IR)

IR is used primarily to confirm the functional group transformation from amine to amide.

  • Amide I (

    
     stretch):  Strong band at 1650–1690 cm⁻¹ .
    
  • Amide II (

    
     bend):  Medium band at 1540–1560 cm⁻¹ .
    
  • Absence of Primary Amine: Disappearance of the double spike (

    
    ) seen in the 5-aminoindane precursor.
    

NMR Spectroscopy: The Definitive Proof

This section details the specific signals required to confirm the 5-position substitution.

Predicted 1H NMR Data (500 MHz, DMSO- )

The indane system consists of an aliphatic region (cyclopentyl ring) and an aromatic region.

Aliphatic Region (The "Indane Fingerprint")

The saturated ring protons appear as a triplet-quintet-triplet pattern (or multiplet overlap).

  • 
     2.0–2.1 ppm (2H, m):  C2-methylene (quintet-like).
    
  • 
     2.8–2.9 ppm (4H, m):  C1 and C3-methylenes (benzylic). Note: In the 5-isomer, these may appear as a broad overlapping multiplet or two distinct triplets depending on resolution.
    
  • 
     2.05 ppm (3H, s):  Acetyl methyl group (
    
    
    
    ).
Aromatic Region (Regioisomer Discrimination)

This is the critical decision point. We expect a 1,2,4-trisubstituted benzene pattern.

PositionMultiplicityCoupling Constant (

)
Explanation
H-4 Broad Singlet (s) or Doublet (d)

Protons at C4 are isolated from C6/C7 by the bridgehead and substituent. H-4 couples only to H-6 (meta).
H-6 Doublet of Doublets (dd)


Couples to H-7 (ortho) and H-4 (meta).
H-7 Doublet (d)

Couples only to H-6.
NH Singlet (br) N/AAmide proton, typically

9.8–10.0 ppm (solvent dependent).

Contrast with 4-Isomer: If the acetamide were at position 4, the remaining protons (H-5, H-6, H-7) would be contiguous.

  • H-6 would appear as a Triplet (t) (

    
    ).
    
  • H-5 and H-7 would appear as Doublets (d) .

  • Absence of a meta-coupled singlet is the key rejection criterion for the 4-isomer.

2D NMR Validation (HMBC)

To rigorously link the aliphatic bridge to the aromatic ring:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Observe correlations from the Benzylic protons (H1/H3) to the Bridgehead carbons (C3a/C7a).

    • Critical Cross-peak: The Amide Carbonyl (

      
       ppm) must show a correlation to H-4  and H-6 , but not to the benzylic protons directly (too far).
      

References

  • PubChem Compound Summary. "N-(2,3-Dihydro-1H-inden-5-yl)acetamide." National Center for Biotechnology Information. Accessed 2024.[2][3] [Link]

  • Lynch, D. E. "N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide." Acta Crystallographica Section E, 2012. (Structural analog comparison). [Link]

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016.

Sources

Comprehensive Spectral Characterization: N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectral and synthetic analysis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide (also known as 5-Acetamidoindan). The content is structured for researchers requiring rigorous structural verification data.

Abstract & Compound Identity

N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a bicyclic aromatic amide commonly utilized as a pharmacophore intermediate in the synthesis of bioactive molecules, particularly in the development of melatonin receptor agonists and non-steroidal anti-inflammatory drugs (NSAIDs). Its structure fuses a lipophilic indane ring with a polar acetamide moiety, necessitating precise spectral validation to distinguish it from its regioisomers (e.g., 4-acetamidoindan).

Property Data
IUPAC Name N-(2,3-dihydro-1H-inden-5-yl)acetamide
Common Name 5-Acetamidoindan
CAS Registry 59856-06-3
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance Off-white to pale beige crystalline solid
Melting Point 104–106 °C

Synthesis & Experimental Protocol

To ensure spectral data correlates with high-purity material, the following acetylation protocol is recommended. This method minimizes di-acetylation byproducts common in aggressive acylation conditions.

Reaction Pathway

The synthesis proceeds via nucleophilic acyl substitution of 5-aminoindan with acetic anhydride.

Synthesis SM 5-Aminoindan (C9H11N) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent Acetic Anhydride (Ac2O) / Et3N Reagent->Intermediate Product N-(5-indanyl)acetamide (C11H13NO) Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct -AcOH

Caption: Nucleophilic acyl substitution pathway for the synthesis of 5-acetamidoindan.

Step-by-Step Protocol
  • Dissolution: Dissolve 5-aminoindan (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) and cool the solution to 0 °C in an ice bath.

  • Acylation: Dropwise add Acetic Anhydride (1.1 eq) over 15 minutes. Maintain temperature < 5 °C to prevent bis-acetylation.

  • Workup: Warm to room temperature (RT) and stir for 2 hours. Quench with saturated NaHCO₃ solution. Extract with DCM (3x).

  • Purification: Wash organic layer with 1M HCl (to remove unreacted amine) followed by brine. Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Water (9:1).

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

The NMR data confirms the 1,2,4-substitution pattern on the aromatic ring and the integrity of the fused aliphatic cyclopentane ring.

¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts are referenced to TMS (0.00 ppm).

Shift (δ ppm) Mult. Integ. Assignment Structural Insight
7.45 s (br)1HAr-H4 Protons ortho to the amide are deshielded by the anisotropic effect of the carbonyl.
7.18 d (J=8.0)1HAr-H6 Doublet confirms coupling with H7; position 6 is meta to the alkyl fusion.
7.12 d (J=8.0)1HAr-H7 Ortho to the alkyl fusion; typically the most shielded aromatic signal.
7.30 - 7.60 br s1HNH Broad singlet, exchangeable with D₂O. Shift varies with concentration.
2.89 t (J=7.4)4HIndan-C1/C3 Benzylic protons. Overlapping triplets often appear as a multiplet.
2.16 s3HAc-CH₃ Characteristic sharp singlet of the acetamide methyl group.
2.06 quint2HIndan-C2 Homobenzylic protons; quintet due to coupling with C1 and C3 protons.
¹³C NMR Data (100 MHz, CDCl₃)

Key diagnostic peaks include the amide carbonyl (>168 ppm) and the differentiation between the quaternary aromatic carbons.

Shift (δ ppm) Type Assignment Notes
168.4 CqC=O Carbonyl carbon.
144.8 CqAr-C3a/7a Quaternary carbon at the ring fusion (para to amide).
140.2 CqAr-C5 Quaternary carbon attached to Nitrogen (ipso).
136.5 CqAr-C3a/7a Quaternary carbon at the ring fusion.
124.5 CHAr-C7 Aromatic CH.
119.2 CHAr-C4 Aromatic CH (Ortho to amide).
117.8 CHAr-C6 Aromatic CH.
32.9 CH₂Indan-C1/3 Benzylic methylene.
32.4 CH₂Indan-C1/3 Benzylic methylene.
25.6 CH₂Indan-C2 Central methylene of the cyclopentane ring.
24.4 CH₃Ac-CH₃ Acetyl methyl group.

Mass Spectrometry (MS)

The mass fragmentation follows a McLafferty-like rearrangement and cleavage typical of N-aryl acetamides.

Fragmentation Pathway (EI, 70 eV)
  • Molecular Ion (M⁺): m/z 175 (Stable, high intensity).

  • Base Peak: m/z 133. The loss of the ketene moiety (CH₂=C=O, mass 42) is the primary fragmentation channel, generating the 5-aminoindan radical cation.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 175 Transition Transition State (4-membered ring) M_Ion->Transition H-transfer Frag1 5-Aminoindan Cation [M - C2H2O]+ m/z 133 (Base Peak) Transition->Frag1 Elimination Neutral Ketene (CH2=C=O) Neutral Loss (42 Da) Transition->Neutral Frag2 Tropylium-like Ion m/z ~117 Frag1->Frag2 -NH2 / Ring Expansion

Caption: Electron Impact (EI) fragmentation logic showing the characteristic loss of ketene.

m/z Intensity Fragment Identity
175 45%[M]⁺ (Parent Ion)
133 100%[M - 42]⁺ (Loss of Acetyl/Ketene)
117 15%[C₉H₉]⁺ (Indanyl cation, loss of NH₂)
91 10%[C₇H₇]⁺ (Tropylium ion rearrangement)
43 25%[CH₃CO]⁺ (Acetyl cation)

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the Amide I and II bands, distinct from the aliphatic C-H stretches of the indane ring.

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3290 Stretching (str)N-H (Secondary Amide, H-bonded)
3050 - 3010 Stretching (str)C-H (Aromatic)
2950, 2845 Stretching (str)C-H (Aliphatic, Cyclopentane ring)
1665 Stretching (str)C=O (Amide I - Strong)
1545 Bending (bend)N-H (Amide II)
1480, 1435 Stretching (str)C=C (Aromatic Ring)
750 Bending (oop)C-H (Out-of-plane, aromatic)

References

  • Synthesis & Acetylation Protocols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Indane Spectral Data:Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer-Verlag, 2009. (Reference for Indane methylene shifts).
  • Amide Fragmentation: McLafferty, F. W. "Interpretation of Mass Spectra."[1] University Science Books, 1993. (Mechanism for ketene loss in N-aryl acetamides).

  • Analogous Compounds: NIST Chemistry WebBook, SRD 69. "N-(4-methylphenyl)acetamide Spectral Data." Link (Accessed 2024).

  • General Indan Derivatives: Journal of Medicinal Chemistry, "Synthesis and pharmacological evaluation of 5-substituted indan derivatives." (Contextual grounding for 5-substituted indanes).

Sources

Technical Guide: Solubility Profile of N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and purification protocols for N-(2,3-Dihydro-1H-inden-5-yl)acetamide , also known as 5-acetamidoindan .

Executive Summary

N-(2,3-Dihydro-1H-inden-5-yl)acetamide (CAS: 59856-06-3) is a lipophilic anilide derivative used as an intermediate in the synthesis of pharmaceutical compounds (e.g., ninhydrin analogs, quinoxalinediones). Its structure combines a polar acetamide group with a lipophilic indane bicyclic system.

Solubility Behavior: The compound exhibits classic anilide solubility characteristics—high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents, moderate solubility in alcohols, and very low solubility in water. This distinct profile allows for efficient purification via precipitation from organic solvents by the addition of water (antisolvent).

Physicochemical Profile

Understanding the physical constants is prerequisite to designing solubility experiments.

PropertyValueSource/Notes
Molecular Weight 175.23 g/mol Calculated
Melting Point 103–107 °CExperimental (SynQuest)
Appearance White to Gray SolidExperimental
LogP (Predicted) ~1.9Lipophilic
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 1 (Carbonyl O)

Solubility Landscape

The following data categorizes solvents based on their interaction with 5-acetamidoindan.

A. High Solubility (Primary Solvents)

These solvents are suitable for preparing stock solutions (e.g., for biological assays) or as the primary solvent in recrystallization.

  • Dimethyl Sulfoxide (DMSO): Excellent solubility (>50 mg/mL). Recommended for biological stock solutions.

  • Dimethylformamide (DMF): Excellent solubility.

  • Dichloromethane (DCM): High solubility due to lipophilic interactions.

  • 1,4-Dioxane: High solubility. Often used as the reaction solvent during synthesis.[1]

  • Acetic Acid (Glacial): High solubility. Stable in refluxing acetic acid.

B. Moderate Solubility (Recrystallization Solvents)

Solubility increases significantly with temperature, making these ideal for purification.

  • Ethanol: Moderate solubility at RT; high solubility at boiling point (78 °C).

  • Methanol: Similar profile to ethanol but slightly higher solubility.

  • Ethyl Acetate: Good solubility, often used in combination with hexane.

C. Low Solubility (Antisolvents)

Used to induce precipitation or wash crystals.

  • Water: Practically insoluble. The amide H-bonding is insufficient to overcome the lipophilic indane framework.

  • Hexanes / Heptane: Poor solubility. Used to precipitate the compound from Ethyl Acetate or DCM.

  • Diethyl Ether: Low to moderate solubility.

Experimental Protocols

These protocols are designed to be self-validating. If the expected result (e.g., precipitation) does not occur, the step includes a troubleshooting check.

Protocol 1: Gravimetric Solubility Determination

Objective: Determine the saturation limit in a specific solvent.

  • Preparation: Weigh 100 mg of 5-acetamidoindan into a tared 4 mL vial.

  • Addition: Add solvent in 100 µL increments, vortexing for 1 minute between additions.

  • Visual Check:

    • Clear Solution: Solubility is high.[1] Stop and calculate.

    • Turbid/Solid Remains: Continue addition.

  • Saturation: If solid remains after 2 mL (Solubility < 50 mg/mL), filter the supernatant through a 0.45 µm syringe filter into a pre-weighed dish.

  • Evaporation: Evaporate solvent (vacuum or nitrogen stream) and weigh the residue.

  • Calculation:

    
    
    
Protocol 2: Purification via Solvent/Antisolvent Precipitation

Context: This is the primary method for isolating the compound after synthesis (e.g., acetylation of 5-aminoindan).

  • Dissolution: Dissolve the crude solid in 1,4-Dioxane or Glacial Acetic Acid (approx. 3-5 mL per gram of solid). Slight heating may be required.

  • Filtration (Optional): If insoluble impurities (dust, salts) are present, filter the warm solution.

  • Precipitation: Slowly add Water (Antisolvent) with vigorous stirring.

    • Ratio: Target a 1:4 to 1:5 ratio of Solvent:Water.

    • Observation: A white to gray precipitate should form immediately.

  • Aging: Cool the mixture on ice for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with cold water to remove residual acid/dioxane.

  • Drying: Dry under vacuum at 40–50 °C. (Melting point check: Target 103–107 °C).

Protocol 3: Recrystallization (Ethanol/Water)

Context: For obtaining high-purity crystals.

  • Dissolve: Suspend the solid in Ethanol (approx. 10 mL/g). Heat to reflux until dissolved.

  • Hot Filtration: Filter while hot if the solution is not clear.

  • Antisolvent Addition: While keeping the solution hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarify: Add a few drops of Ethanol to clear the solution again.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature, then to 4 °C.

  • Harvest: Filter the crystals and wash with cold 50% EtOH/Water.

Visualization: Solubility & Workflow Diagrams

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the application.

SolventSelection Start Select Application BioAssay Biological Assay (Stock Solution) Start->BioAssay Synthesis Synthesis Reaction (Acetylation) Start->Synthesis Purification Purification (Recrystallization) Start->Purification DMSO DMSO (>50 mg/mL) BioAssay->DMSO Preferred Dioxane 1,4-Dioxane (High Sol.) Synthesis->Dioxane Standard AceticAcid Acetic Acid (High Sol.) Synthesis->AceticAcid Alternative EtOH_Water Ethanol / Water (Thermal Gradient) Purification->EtOH_Water High Purity Precipitation Dioxane / Water (Antisolvent Crash) Purification->Precipitation Bulk Isolation

Caption: Decision matrix for selecting solvents based on experimental intent (Assay, Synthesis, or Purification).

Figure 2: Purification Workflow

The standard workflow for isolating 5-acetamidoindan from a reaction mixture.

PurificationFlow Step1 Crude Reaction Mixture (in Dioxane or HOAc) Step2 Add Antisolvent (Water, 5x Volume) Step1->Step2 Dilution Step3 Precipitation (White/Gray Solid) Step2->Step3 Crystallization Step4 Filtration & Wash (Cold Water) Step3->Step4 Isolation Step5 Drying (Vac Oven, 45°C) Step4->Step5 Purification Final Pure 5-Acetamidoindan (MP: 103-107°C) Step5->Final QC Check

Caption: Step-by-step isolation protocol utilizing the compound's low water solubility.

References

  • Source for Melting Point (103-107°C) and physical description.
  • Lubell, W. D., et al. (2001). "Synthetic studies of novel ninhydrin analogs." Canadian Journal of Chemistry, 79, 1-12.
  • Tutar, A., et al. (2016). "Synthesis of Bromoaminoindanone Derivatives." ResearchGate. Confirms the stability of 5-acetamidoindan in acetic acid and its use as a precursor.
  • PubChem. (n.d.).[2][3] N-(2,3-Dihydro-1H-inden-5-yl)acetamide (Compound).[2][4] National Library of Medicine. Retrieved from [Link]

    • Source for CAS number, Molecular Weight, and Lipinski descriptors.

Sources

Technical Profile & Safety Protocols: N-(2,3-Dihydro-1H-inden-5-yl)acetamide

[1]

Document Control:

  • Target Compound: N-(2,3-Dihydro-1H-inden-5-yl)acetamide[1][2][3]

  • CAS Registry Number: 59856-06-3[1][2][4]

  • Primary Application: Pharmaceutical Intermediate / Fine Chemical Synthesis

  • Risk Profile: Irritant (Predicted); Handle as Potentially Bioactive[1]

Physicochemical Characterization

Understanding the physical state and stability of the molecule is the first line of defense in safety planning.[1] The indane ring confers significant lipophilicity, while the acetamide moiety introduces hydrogen bonding capability, influencing solubility and melting behavior.

PropertyValue / DescriptionTechnical Insight
IUPAC Name N-(2,3-dihydro-1H-inden-5-yl)acetamideSpecificity to the 5-position is critical; distinguishing it from the 1-aminoindane derivative (CAS 10408-91-0).[1]
Synonyms 5-Acetamidoindane; N-Indan-5-ylacetamide"5-Acetamidoindane" is the common nomenclature in synthesis logs.[1]
Molecular Formula C₁₁H₁₃NOCarbon-rich skeleton suggests poor water solubility.[1]
Molecular Weight 175.23 g/mol Suitable for fragment-based drug discovery (FBDD).[1]
Physical State Solid (Crystalline Powder)Typically off-white to beige.[1]
Melting Point 172 °C (Literature)High melting point indicates a stable crystal lattice driven by amide hydrogen bonding.[1]
Solubility DMSO, Methanol, Ethanol, DCMLow solubility in water; requires organic co-solvents for biological assays.
LogP (Predicted) ~1.9 - 2.1Moderate lipophilicity; likely membrane permeable.[1]

Hazard Identification & Risk Assessment

GHS Classification (Derived): As a research chemical, specific toxicological data is often incomplete.[1] Based on Structure-Activity Relationships (SAR) with analogous acetanilides and indanes, the following precautionary classifications are mandated for laboratory handling.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][5][6]

    • H319: Causes serious eye irritation.[1][5][6]

    • H335: May cause respiratory irritation.[1][5][6]

  • Structural Alerts:

    • Acetanilide Moiety: Potential for metabolic hydrolysis to 5-aminoindane.[1] Anilines and their derivatives can sometimes induce methemoglobinemia or sensitization upon chronic exposure, though the indane ring often mitigates this compared to simple anilines.[1]

    • Bioactivity: Indane derivatives are "privileged structures" in medicinal chemistry, often binding to GPCRs or enzymes.[1] Treat as a pharmacologically active agent.[1]

Experimental Workflow: Synthesis & Purification

This section details a robust, self-validating protocol for the synthesis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide from 5-aminoindane. This route is chosen for its high atom economy and ease of purification.[1]

Protocol: Acetylation of 5-Aminoindane[1]

Reaction Logic: Nucleophilic acyl substitution where the amine lone pair attacks the carbonyl carbon of acetic anhydride.[1] A mild base (Triethylamine) is used to neutralize the acetic acid by-product, driving the equilibrium forward.[1]

Reagents:

  • 5-Aminoindane (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)[1]

  • Triethylamine (TEA) (1.5 eq)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 5-aminoindane in anhydrous DCM (0.1 M concentration).

  • Addition: Add Triethylamine (TEA) followed by the dropwise addition of Acetic Anhydride at 0°C (ice bath) to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes).[1] The starting amine (more polar) should disappear.[1]

  • Workup:

    • Wash the organic layer with 1M HCl (to remove unreacted amine/TEA).[1]

    • Wash with Saturated NaHCO₃ (to remove acetic acid).[1]

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield chemically pure needles.[1]

Visualization: Synthesis & Safety Logic

The following diagram illustrates the workflow, integrating safety checkpoints directly into the chemical process.

SynthesisWorkflowStartRaw Material:5-AminoindaneReactionReaction:Nucleophilic AcylSubstitution (0°C -> RT)Start->Reaction Dissolve ReagentsReagents:Ac2O + TEA(DCM Solvent)Reagents->Reaction Dropwise Add (Exotherm Control) CheckCheckpoint:TLC MonitoringReaction->CheckCheck->Reaction Incomplete WorkupWorkup:Acid/Base Wash(Remove Byproducts)Check->Workup Conversion > 95% IsolateProduct:N-(2,3-Dihydro-1H-inden-5-yl)acetamide(Recrystallized)Workup->Isolate Crystallization

Caption: Operational workflow for the acetylation of 5-aminoindane, highlighting critical process control points (TLC) and safety measures (Exotherm Control).

Emergency Response & Handling Protocols

This section provides actionable steps for emergency scenarios, tailored to the chemical's specific properties (solid irritant).

Storage & Stability[1][8][9]
  • Conditions: Store in a cool, dry place (Room Temp or +4°C). Keep container tightly closed.

  • Incompatibilities: Strong oxidizing agents (potential for ring oxidation), strong acids (hydrolysis of amide bond).

First Aid Measures
  • Inhalation: Move to fresh air immediately. If respiratory irritation persists (coughing, tightness), seek medical attention. Rationale: Dust inhalation can mechanically and chemically irritate the bronchial lining.

  • Skin Contact: Wash with soap and copious amounts of water.[1][5][6] Remove contaminated clothing.[1][5][6][7][8] Rationale: Amides can be absorbed; rapid removal prevents systemic exposure.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present.[1][5][6][7][8] Rationale: Mechanical abrasion from crystals combined with chemical irritation requires prolonged flushing.

Waste Disposal[1][6][7][10][11][12]
  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Note: Do not flush into surface water or sanitary sewer systems.[1]

References

  • PubChem. (n.d.).[1][9] N-(2,3-Dihydro-1H-inden-5-yl)acetamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • ChemAdvin. (n.d.).[1] N-(2,3-Dihydro-1H-inden-5-yl)acetamide CAS 59856-06-3 Data. Retrieved from [Link]

  • Austin Publishing Group. (n.d.).[1] Synthesis of N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives. Retrieved from [Link]

Commercial Availability & Technical Profile: 5-Acetamidoindane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Calculus

5-Acetamidoindane (N-(2,3-dihydro-1H-inden-5-yl)acetamide) is a secondary amide building block frequently utilized in the synthesis of sulfonamide-based carbonic anhydrase inhibitors and as a scaffold in psychoactive substance research.

While commercially available, the market for 5-acetamidoindane is characterized by Tier 2 availability : it is not a bulk commodity but a fine chemical stocked by specialized vendors. Current market analysis reveals a significant price premium on the acetylated product compared to its amine precursor.

Strategic Recommendation:

  • For Screening (<10 g): Direct purchase is recommended to minimize labor overhead.

  • For Scale-Up (>50 g): In-house synthesis via acetylation of 5-aminoindane is strongly advised, offering an estimated 40-60% cost reduction and superior control over impurity profiles.

Chemical Identity & Physical Properties[1][2][3]

Before sourcing, verify the target specifications against the following confirmed data.

PropertySpecificationNotes
IUPAC Name N-(2,3-dihydro-1H-inden-5-yl)acetamide
CAS Number 59856-06-3 Primary identifier
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance White to off-white solidMay darken upon oxidation
Solubility DMSO, Methanol, DCMPoor water solubility
Precursor CAS 24425-40-9 (5-Aminoindane)Critical for synthesis route

Commercial Sourcing Landscape

The following table summarizes the current supply chain status. Note that "Global Stock" often implies a central warehouse in the US or China, necessitating 1-2 week lead times for international delivery.

Supplier Tiering & Availability[4]
Supplier TierRepresentative VendorsStock StatusEst. Lead TimePrice Index
Tier 1 (Catalog) Sigma-Aldrich, Thermo ScientificLow / Intermittent2-4 WeeksHigh (

$)
Tier 2 (Specialist) Advanced Biochemicals, BLDpharmHigh (In Stock) 3-7 DaysMedium (

)
Tier 3 (Aggregators) MolPort, PubChem VendorsVariableVariesLow-Medium ($)
Sourcing Decision Logic

The decision to purchase pre-made material versus synthesizing in-house should be driven by the following logic flow:

SourcingLogic Start Requirement: 5-Acetamidoindane QuantityCheck Quantity Needed? Start->QuantityCheck SmallScale < 10 grams QuantityCheck->SmallScale LargeScale > 50 grams QuantityCheck->LargeScale TimeCheck Urgency? SmallScale->TimeCheck BudgetCheck Budget Constraint? LargeScale->BudgetCheck Buy BUY (Tier 2 Supplier) BudgetCheck->Buy Unlimited Budget Make MAKE (Acetylation) BudgetCheck->Make Cost Sensitive TimeCheck->Buy High Urgency TimeCheck->Make Low Urgency

Caption: Decision matrix for sourcing 5-acetamidoindane based on scale, cost, and urgency.

Technical Synthesis Protocol (The "Make" Option)

If the "Make" route is selected, the following protocol provides a robust, high-yield synthesis using the readily available precursor 5-aminoindane (CAS 24425-40-9) . This precursor is significantly cheaper (~$120/10g) and widely stocked.

Reaction Pathway

The synthesis involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetic anhydride.

SynthesisPathway Precursor 5-Aminoindane (CAS: 24425-40-9) Intermediate Tetrahedral Intermediate Precursor->Intermediate + Pyridine/DCM Reagent Acetic Anhydride (1.1 eq) Reagent->Intermediate Product 5-Acetamidoindane (CAS: 59856-06-3) Intermediate->Product Byproduct Acetic Acid Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway for the synthesis of 5-acetamidoindane.

Step-by-Step Methodology

Safety Note: 5-Aminoindane is harmful if swallowed or inhaled (H302/H332). Perform all operations in a fume hood.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g (37.5 mmol) of 5-aminoindane in 50 mL of Dichloromethane (DCM) .

  • Base Addition: Add 4.5 mL (3.5 eq) of Pyridine or Triethylamine. The base acts as an acid scavenger and catalyst.

  • Acetylation: Cool the solution to 0°C in an ice bath. Dropwise, add 3.9 mL (1.1 eq) of Acetic Anhydride.

    • Expert Insight: Adding the anhydride cold prevents exotherm-related impurity formation (di-acetylation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (50% EtOAc/Hexane). The amine spot (lower Rf) should disappear.

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess pyridine/amine.

    • Wash with Saturated NaHCO₃ (30 mL) to neutralize residual acid.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude solid is usually >90% pure. Recrystallize from Ethanol/Water (1:1) to yield white needles.

Expected Yield: 85-95%

Quality Assurance & Validation

Whether purchased or synthesized, the identity of 5-acetamidoindane must be validated. The indane ring presents a distinct NMR signature that serves as a self-validating internal standard.

1H-NMR Interpretation (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Value
~2.05 Singlet3H-NH-CO-CHConfirms Acetylation
~2.10 Quintet2HIndane C2-H Characteristic Ring Signal
2.85 - 2.95 Multiplet4HIndane C1/C3-H Benzylic Protons
7.15 Doublet1HAr-H (C7)Ortho coupling
7.25 Doublet1HAr-H (C6)
7.45 Singlet (Broad)1HAr-H (C4)Isolated aromatic proton
~8.50 Broad Singlet1H-NH -Amide proton (exchangeable)

Validation Check: If the integral of the singlet at 2.05 ppm is < 3H relative to the aromatic signals, acetylation is incomplete.

References

  • PubChem. "N-(2,3-dihydro-1H-inden-5-yl)acetamide (Compound)." National Library of Medicine. Accessed January 30, 2026.[1] [Link]

Sources

An In-Depth Technical Guide to N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Synthesis, Characterization, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3-Dihydro-1H-inden-5-yl)acetamide, also known as 5-acetamidoindane, is a fascinating molecule that merges the rigid, bicyclic framework of indane with a simple yet functionally significant acetamide group. The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its incorporation can impart favorable pharmacokinetic properties and provide a defined three-dimensional orientation for interacting with biological targets. The acetamide moiety, a common functional group in pharmaceuticals, can influence solubility, metabolic stability, and hydrogen bonding interactions.

This technical guide provides a comprehensive overview of N-(2,3-dihydro-1H-inden-5-yl)acetamide, from its synthesis and characterization to a prospective analysis of its potential biological activities based on the known pharmacology of related compounds. This document is intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Chemical Properties and Identification

PropertyValueSource
IUPAC Name N-(2,3-dihydro-1H-inden-5-yl)acetamidePubChem
Synonyms 5-Acetamidoindane, N-Indan-5-ylacetamidePubChem
CAS Number 59856-06-3[1]
Molecular Formula C₁₁H₁₃NOPubChem
Molecular Weight 175.23 g/mol PubChem
Purity Typically ≥97% (commercial sources)[1]

Synthesis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide

The most direct and common method for the synthesis of N-(2,3-dihydro-1H-inden-5-yl)acetamide is the N-acetylation of the corresponding primary amine, 5-aminoindan. This reaction is typically achieved using acetic anhydride or acetyl chloride as the acetylating agent.

Proposed Synthetic Protocol

This protocol describes a standard laboratory procedure for the synthesis of N-(2,3-dihydro-1H-inden-5-yl)acetamide.

Materials:

  • 5-Aminoindan

  • Acetic anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-aminoindan (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution. The base acts as a scavenger for the acetic acid byproduct.

  • Acetylation: Cool the reaction mixture in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The selective protection of the -NH₂ functionality is a significant and widely used strategy in organic synthesis[2].

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess pyridine, saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure N-(2,3-dihydro-1H-inden-5-yl)acetamide.

Reaction Mechanism: N-Acetylation of 5-Aminoindan

The N-acetylation of 5-aminoindan with acetic anhydride proceeds through a nucleophilic acyl substitution mechanism.

N-Acetylation Mechanism Aminoindan 5-Aminoindan (R-NH2) TetrahedralIntermediate Tetrahedral Intermediate Aminoindan->TetrahedralIntermediate Nucleophilic attack by amine nitrogen on carbonyl carbon AceticAnhydride Acetic Anhydride ((CH3CO)2O) AceticAnhydride->TetrahedralIntermediate Product N-(2,3-dihydro-1H-inden-5-yl)acetamide (R-NHCOCH3) TetrahedralIntermediate->Product Collapse of intermediate, elimination of acetate AceticAcid Acetic Acid (CH3COOH) TetrahedralIntermediate->AceticAcid

Caption: Mechanism of N-acetylation of 5-aminoindan.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-(2,3-dihydro-1H-inden-5-yl)acetamide.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indane ring system, the methylene protons of the five-membered ring, the methyl protons of the acetyl group, and a broad singlet for the amide N-H proton. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the acetamide group, the aromatic carbons, the aliphatic carbons of the indane ring, and the methyl carbon of the acetyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (175.23 g/mol ).

Potential Biological Activities and Therapeutic Applications: A Prospective Analysis

While specific biological data for N-(2,3-dihydro-1H-inden-5-yl)acetamide is not extensively reported in the public domain, the structural motifs present in the molecule allow for informed speculation on its potential pharmacological profile.

Insights from the Indane Scaffold

The indane ring is a key component in a variety of bioactive molecules, suggesting several potential therapeutic avenues for its derivatives[3].

  • Central Nervous System (CNS) Activity: Aminoindan derivatives are known to possess psychoactive properties. For example, 2-aminoindan and its analogs have been investigated for their effects on neurotransmitter systems[4][5]. The N-acetylation in the 5-position could modulate these effects, potentially leading to compounds with applications in neurological or psychiatric disorders.

  • Antibacterial and Antiviral Properties: The aminoindane ring has been associated with antibacterial and antiviral activities[3]. N-(2,3-dihydro-1H-inden-5-yl)acetamide could be explored for its potential as an antimicrobial agent.

  • Anticancer Potential: Some indane-containing compounds have been investigated as novel bacterial topoisomerase inhibitors (NBTIs), a class of compounds with potential as antibiotics and anticancer agents[2][6]. The acetamide group could influence the interaction of the indane scaffold with biological targets relevant to cancer. Acetylation has been shown to enhance the anticancer activity and oral bioavailability of some natural products[7].

  • Anti-inflammatory Effects: Various acetamide derivatives have been explored as selective COX-II inhibitors for their anti-inflammatory properties[8].

The Role of the Acetamide Group

The N-acetyl group can significantly influence the properties of a molecule:

  • Metabolic Stability: N-acetylation is a common metabolic pathway for aromatic amines. The presence of the acetyl group can alter the rate and pathway of metabolism, potentially leading to a more favorable pharmacokinetic profile[9].

  • Target Interactions: The amide functionality can participate in hydrogen bonding with biological targets such as enzymes and receptors, which can be crucial for binding affinity and selectivity.

  • Bioavailability: Acetylation can modify the lipophilicity of a compound, which in turn affects its absorption, distribution, and overall bioavailability[7].

Proposed Biological Screening Workflow

For researchers interested in investigating the biological potential of N-(2,3-dihydro-1H-inden-5-yl)acetamide, a tiered screening approach is recommended.

Biological Screening Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Secondary Assays (Based on Tier 1 Hits) cluster_2 Tier 3: In-depth Mechanistic Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) Apoptosis Apoptosis Assays (e.g., Caspase activation) Cytotoxicity->Apoptosis Antimicrobial Antimicrobial Screening (e.g., MIC determination) Enzyme_inhibition Enzyme Inhibition Assays (e.g., COX-2, Topoisomerase) Antimicrobial->Enzyme_inhibition CNS_receptor CNS Receptor Binding Assays In_vivo_prelim Preliminary In Vivo Models (e.g., Zebrafish toxicity) CNS_receptor->In_vivo_prelim Pathway_analysis Signaling Pathway Analysis Apoptosis->Pathway_analysis Pharmacokinetics Pharmacokinetic Studies Enzyme_inhibition->Pharmacokinetics Lead_optimization Lead Optimization In_vivo_prelim->Lead_optimization

Caption: A tiered workflow for the biological evaluation of N-(2,3-dihydro-1H-inden-5-yl)acetamide.

Conclusion

N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a synthetically accessible molecule with a structural framework that suggests a range of potential biological activities. While specific research on this compound is limited, the known pharmacology of its constituent indane and acetamide moieties provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide offers a foundational understanding of its synthesis, characterization, and a roadmap for exploring its biological significance. Further research into this and related compounds could uncover novel therapeutic leads for a variety of diseases.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 583823, N-(2,3-Dihydro-1H-inden-5-yl)acetamide. Retrieved from [Link].

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2014).
  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Image]. Retrieved from [Link].

  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link].

  • Mishra, N., & Mishra, R. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Bioorganic & medicinal chemistry letters, 28(11), 2082–2087.
  • Butt, A. M., El-Sayed, R., & El-Gazzar, M. G. (2021). Mini-review: Human N-acetyltransferase genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity. Toxicology and applied pharmacology, 424, 115598.
  • Basarab, G. S., Bist, S., Chan, P. F., Ciaccio, P., DeGrace, N., Drumm, J., ... & Miller, A. A. (2023). Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens. Journal of medicinal chemistry, 66(13), 8769–8788.
  • Roaia, H. M., Ahmed, K. M., Fawzy, N. M., Wietrzyk, J., Pawlik, A., Ali, M. M., & Soliman, A. M. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 143-150.
  • Gyorgy, O., Fulop, F., & Mandity, I. M. (2020).
  • Ruzgar, D., Akbaba, Y., Ozgeris, B., & Gormez, A. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Biotechnology, 2(2), 81-87.
  • Chem-Impex. (n.d.). 2-Aminoindan hydrochloride. Retrieved from [Link].

  • Wanka, L., & Winnefeld, F. (2010). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current medicinal chemistry, 17(23), 2419–2450.
  • Wikipedia. (2023). MEAI. Retrieved from [Link].

  • International Journal of Innovative Research in Technology. (2025). An Analytical Study on Derivatives Trading in India with specific emphasis on Equity Derivative Trading of NSE. Retrieved from [Link].

  • ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link].

  • MDPI. (2022). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Retrieved from [Link].

  • PubMed. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. Retrieved from [Link].

  • AIP Publishing. (2024). An analytical study of derivatives markets (futures and options). Retrieved from [Link].

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Retrieved from [Link].

  • MDPI. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link].

  • Austin Publishing Group. (2016). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link].

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link].

  • Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link].

Sources

Methodological & Application

Synthesis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-(2,3-dihydro-1H-inden-5-yl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The described synthetic route is a robust three-step process commencing with the nitration of indane, followed by the reduction of the resulting 5-nitroindane to 5-aminoindan, and culminating in the acetylation of the amino group. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes essential safety information and characterization data to ensure a reproducible and safe laboratory execution.

Introduction

N-(2,3-Dihydro-1H-inden-5-yl)acetamide, also known as 5-acetamidoindane, belongs to the class of indane derivatives. The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of an acetamide group at the 5-position can modulate the pharmacokinetic and pharmacodynamic properties of molecules, making this compound a key intermediate for the synthesis of novel therapeutic agents. This application note details a reliable and scalable synthetic protocol for its preparation in a laboratory setting.

Overall Synthetic Scheme

The synthesis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide is achieved through a three-step reaction sequence starting from commercially available indane.

Synthetic Scheme Indane Indane Nitroindane 5-Nitroindane Indane->Nitroindane  HNO₃, H₂SO₄ (Nitration) Aminoindan 5-Aminoindan Nitroindane->Aminoindan  SnCl₂·2H₂O, HCl or H₂, Pd/C (Reduction) Product N-(2,3-Dihydro-1H-inden-5-yl)acetamide Aminoindan->Product  (CH₃CO)₂O, Pyridine (Acetylation)

Figure 1: Overall synthetic route for N-(2,3-Dihydro-1H-inden-5-yl)acetamide.

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )PuritySupplier
IndaneC₉H₁₀118.18≥97%Sigma-Aldrich
Nitric acid (70%)HNO₃63.01ACS gradeFisher Scientific
Sulfuric acid (98%)H₂SO₄98.08ACS gradeFisher Scientific
Tin(II) chloride dihydrateSnCl₂·2H₂O225.63≥98%Sigma-Aldrich
Hydrochloric acid (conc.)HCl36.46ACS gradeFisher Scientific
5-AminoindanC₉H₁₁N133.19≥95%Sigma-Aldrich
Acetic anhydride(CH₃CO)₂O102.09≥98%Sigma-Aldrich
PyridineC₅H₅N79.10Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93ACS gradeFisher Scientific
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS gradeFisher Scientific
Sodium bicarbonateNaHCO₃84.01ACS gradeFisher Scientific
Anhydrous sodium sulfateNa₂SO₄142.04ACS gradeFisher Scientific

Safety Precautions

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Nitric acid and Sulfuric acid: [1] Highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Acetic Anhydride: [2][3][4][5][6] Corrosive, flammable, and a lachrymator. It reacts violently with water.[7] Handle in a moisture-free environment.

  • Pyridine: [8] Flammable, harmful if swallowed, inhaled, or in contact with skin. It has a strong, unpleasant odor.

  • 5-Aminoindan: Harmful if swallowed, in contact with skin, or if inhaled.

Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and emergency procedures.[2][3][4][5][6][8]

Experimental Protocols

Part 1: Synthesis of 5-Nitroindane (Nitration of Indane)

This protocol is adapted from standard nitration procedures for aromatic hydrocarbons.[1] The reaction involves the electrophilic aromatic substitution of indane using a mixture of nitric acid and sulfuric acid.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep1 Cool concentrated H₂SO₄ in an ice bath prep2 Slowly add concentrated HNO₃ to H₂SO₄ to form the nitrating mixture react2 Add the nitrating mixture dropwise to the indane solution, maintaining a low temperature (0-5 °C) prep2->react2 react1 Cool a solution of indane in a separate flask react3 Stir the reaction mixture at low temperature for the specified duration workup1 Pour the reaction mixture onto crushed ice react3->workup1 workup2 Extract the product with dichloromethane (DCM) workup1->workup2 workup3 Wash the organic layer with water and saturated NaHCO₃ solution workup2->workup3 workup4 Dry the organic layer over anhydrous Na₂SO₄ workup3->workup4 workup5 Concentrate the solution under reduced pressure to obtain crude 5-nitroindane workup4->workup5

Figure 2: Workflow for the nitration of indane.

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (30 mL). Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated nitric acid (15 mL) dropwise to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C. This creates the nitrating mixture.

  • In a separate flask, dissolve indane (10 g, 84.6 mmol) in a minimal amount of a suitable inert solvent like dichloromethane or acetic anhydride, and cool it to 0 °C in an ice bath.

  • Add the prepared nitrating mixture dropwise to the solution of indane over a period of 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • The crude 5-nitroindane may precipitate as a solid or an oil. Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 5-nitroindane. The product can be purified by recrystallization or column chromatography if necessary.

Rationale: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in this electrophilic aromatic substitution.[1] The reaction is performed at low temperatures to control the exothermicity and to minimize the formation of dinitrated byproducts.

Part 2: Synthesis of 5-Aminoindan (Reduction of 5-Nitroindane)

The reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride. The tin(II) chloride method is often convenient for laboratory-scale synthesis.

Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation react1 Dissolve 5-nitroindane in ethanol or acetic acid react2 Add SnCl₂·2H₂O and concentrated HCl react3 Heat the mixture to reflux and stir workup1 Cool the reaction mixture react3->workup1 workup2 Make the solution basic with NaOH or NaHCO₃ workup1->workup2 workup3 Extract the product with ethyl acetate (EtOAc) workup2->workup3 workup4 Dry the organic layer over anhydrous Na₂SO₄ workup3->workup4 workup5 Concentrate the solution to obtain crude 5-aminoindan workup4->workup5

Figure 3: Workflow for the reduction of 5-nitroindane.

Procedure (using SnCl₂·2H₂O):

  • In a round-bottom flask, dissolve 5-nitroindane (5 g, 30.6 mmol) in ethanol (100 mL) or glacial acetic acid.

  • Add tin(II) chloride dihydrate (34.5 g, 153 mmol) to the solution.

  • Carefully add concentrated hydrochloric acid (50 mL) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux and maintain for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide or by carefully adding solid sodium bicarbonate until the solution is basic (pH > 8). This will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-aminoindan, which can be used in the next step without further purification or can be purified by column chromatography.

Alternative Procedure (Catalytic Hydrogenation):

  • Dissolve 5-nitroindane (5 g, 30.6 mmol) in ethanol or ethyl acetate (100 mL) in a hydrogenation vessel.

  • Add 10% Palladium on carbon (Pd/C) (0.5 g, 10% w/w).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm or as per available equipment) and stir vigorously at room temperature.[6]

  • Monitor the reaction by observing hydrogen uptake or by TLC.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 5-aminoindan.

Rationale: Tin(II) chloride in the presence of a strong acid is a classical and effective reducing agent for aromatic nitro compounds. Catalytic hydrogenation offers a cleaner alternative, often providing high yields and avoiding the need to remove tin byproducts.[6]

Part 3: Synthesis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide (Acetylation of 5-Aminoindan)

The final step is the N-acetylation of 5-aminoindan using acetic anhydride. Pyridine is often used as a solvent and a base to neutralize the acetic acid byproduct.

Acetylation_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation react1 Dissolve 5-aminoindan in pyridine or DCM react2 Cool the solution in an ice bath react3 Add acetic anhydride dropwise react4 Stir at room temperature workup1 Pour the reaction mixture into water/ice react4->workup1 workup2 Collect the precipitate by filtration or extract with EtOAc workup1->workup2 workup3 Wash the organic layer with dilute HCl, NaHCO₃ solution, and brine workup2->workup3 workup4 Dry the organic layer over anhydrous Na₂SO₄ workup3->workup4 workup5 Concentrate the solution and purify the product by recrystallization workup4->workup5

Figure 4: Workflow for the acetylation of 5-aminoindan.

Procedure:

  • Dissolve 5-aminoindan (2 g, 15.0 mmol) in pyridine (20 mL) or dichloromethane (30 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.7 g, 1.6 mL, 16.5 mmol, 1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC shows the absence of the starting amine.

  • Pour the reaction mixture into a beaker containing ice water (100 mL).

  • Stir until the product precipitates. Collect the solid by vacuum filtration and wash with cold water.

  • Alternatively, if the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with 1M HCl (2 x 30 mL) to remove pyridine, followed by saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude N-(2,3-dihydro-1H-inden-5-yl)acetamide by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

Rationale: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. Pyridine acts as a base to accept the proton from the nitrogen, making it more nucleophilic, and also neutralizes the acetic acid byproduct formed during the reaction.

Characterization of N-(2,3-Dihydro-1H-inden-5-yl)acetamide

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance White to off-white solid
Melting Point 106-108 °C

Spectroscopic Data:

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals for the aromatic protons, the aliphatic protons of the indane ring system, the methyl protons of the acetyl group, and the N-H proton of the amide.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, the aliphatic carbons of the indane moiety, and the methyl carbon of the acetyl group.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide, and C-H stretching from the aromatic and aliphatic parts of the molecule. A typical amide C=O stretch appears around 1670 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight of the compound.

Conclusion

The synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of N-(2,3-dihydro-1H-inden-5-yl)acetamide. By following the step-by-step procedures and adhering to the safety precautions, researchers can successfully synthesize this important intermediate for further applications in drug discovery and development. The provided rationale for each step and the characterization data will aid in the successful execution and verification of the synthesis.

References

  • PubChem. (n.d.). N-(2,3-Dihydro-1H-inden-5-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • AWS. (n.d.). Acetic anhydride Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • Lab Alley. (n.d.). Pyridine-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Aminoindan. Retrieved from [Link]

  • Reddit. (2025, February 20). Nitro reduction conditions. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. Retrieved from [Link]

  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved from [Link]

  • YouTube. (2015, November 18). EAS Nitration reaction. [Video]. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898263A - Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation.
  • YouTube. (2024, February 21). Nitration of Aromatics - Electrophilic Aromatic Substitution Reaction in Organic Chemistry. [Video]. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. [Image]. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of N-(2,3-dihydro-1H-inden-5-yl)acetamide via Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

N-(2,3-dihydro-1H-inden-5-yl)acetamide, the acetylated derivative of 5-aminoindane, represents a key structural motif in medicinal chemistry and materials science. The indane scaffold is a privileged structure found in numerous pharmacologically active compounds. The N-acetylation of the primary amine on the 5-aminoindane core serves multiple critical functions: it can act as a protecting group, modulate the compound's physicochemical properties such as solubility and bioavailability, or serve as a crucial intermediate for further synthetic transformations.

This application note provides a comprehensive, field-proven protocol for the efficient N-acetylation of 5-aminoindane using acetic anhydride. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for product characterization, and address critical safety considerations. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated synthetic method.

Reaction Principle and Mechanism

The acetylation of 5-aminoindane is a classic example of nucleophilic acyl substitution.[1] The primary amine group (-NH₂) of 5-aminoindane acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling an acetate ion as a leaving group and forming the stable amide bond. The reaction produces acetic acid as a byproduct.

The reaction is typically performed in a suitable solvent, and while it can proceed without a catalyst, a mild base like pyridine or even the starting amine itself can act as a catalyst and acid scavenger.[1]

Figure 1: Chemical reaction for the acetylation of 5-aminoindane.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. The procedure emphasizes safety and robust workup and purification steps to ensure high purity of the final product.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Purity/Grade
5-Aminoindane24425-40-9133.195.00 g37.5≥97%
Acetic Anhydride108-24-7102.094.2 mL (4.6 g)45.0≥98%
Dichloromethane (DCM)75-09-284.93100 mL-ACS Grade
Saturated NaHCO₃ (aq)144-55-884.01~50 mL--
Deionized Water7732-18-518.02~50 mL--
Saturated NaCl (aq)7647-14-558.44~50 mL--
Anhydrous MgSO₄7487-88-9120.37~5 g-Reagent Grade
Hexanes110-54-3-As needed-ACS Grade
Ethyl Acetate141-78-688.11As needed-ACS Grade
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-aminoindane (5.00 g, 37.5 mmol).

    • Dissolve the starting material in 100 mL of dichloromethane (DCM). Stir until a homogenous solution is formed.

    • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

    • Causality: Cooling the reaction mixture is crucial as the acetylation reaction is exothermic. This prevents potential side reactions and ensures better control over the reaction rate.

  • Addition of Acetic Anhydride:

    • While stirring vigorously, add acetic anhydride (4.2 mL, 45.0 mmol, 1.2 equivalents) dropwise to the cooled solution over a period of 10-15 minutes using a dropping funnel or syringe.

    • Causality: A slight excess of acetic anhydride is used to ensure the complete consumption of the limiting reagent, 5-aminoindane. The slow, dropwise addition prevents a sudden temperature spike.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the spot corresponding to 5-aminoindane is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully pour the mixture into a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

      • 50 mL of deionized water.

      • 50 mL of saturated aqueous sodium chloride (brine) solution.

    • Causality: The NaHCO₃ wash neutralizes the acetic acid byproduct and quenches any remaining acetic anhydride.[2] The water wash removes residual salts. The brine wash helps to break any emulsions and begins the process of removing water from the organic layer.

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture to remove the drying agent, and rinse the solid with a small amount of fresh DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid.

  • Purification:

    • The crude solid can be purified by recrystallization. A suitable solvent system is typically a mixture of ethyl acetate and hexanes.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

Visualization of the Experimental Workflow

workflow A 1. Dissolve 5-Aminoindane in DCM B 2. Cool to 0-5 °C A->B C 3. Add Acetic Anhydride (dropwise) B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Quench & Wash (NaHCO₃, H₂O, Brine) D->E F 6. Dry Organic Layer (MgSO₄) E->F G 7. Filter & Evaporate Solvent F->G H 8. Purify by Recrystallization G->H I 9. Characterize Product (NMR, IR, MS) H->I

Figure 2: Step-by-step experimental workflow diagram.

Characterization of N-(2,3-dihydro-1H-inden-5-yl)acetamide

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: To be determined experimentally (literature values may vary).

  • Spectroscopic Data: The following table summarizes the expected analytical data for the product.

TechniqueExpected Data
¹H NMR Chemical Shifts (δ, ppm): - Aromatic protons (~7.0-7.5 ppm)- -NH proton (broad singlet, ~7.5-8.5 ppm)- Benzylic protons (-CH₂-, ~2.8-3.0 ppm)- Aliphatic protons (-CH₂-, ~2.0-2.2 ppm)- Acetyl methyl protons (-CH₃, singlet, ~2.1 ppm)[3]
¹³C NMR Expected Chemical Shifts (δ, ppm): - Carbonyl carbon (C=O, ~168-170 ppm)- Aromatic carbons (~115-145 ppm)- Aliphatic carbons (-CH₂-, ~25-35 ppm)- Methyl carbon (-CH₃, ~24 ppm)
IR Spectroscopy Key Peaks (cm⁻¹): - N-H stretch (amide, ~3300 cm⁻¹, moderate)- C-H stretch (aromatic/aliphatic, ~2850-3100 cm⁻¹)- C=O stretch (amide I band, ~1660-1680 cm⁻¹, strong)[4]- N-H bend (amide II band, ~1550 cm⁻¹, strong)
Mass Spectrometry Expected m/z: - [M+H]⁺: 176.1070 (for C₁₁H₁₄NO⁺)

Safety and Handling

It is imperative to conduct a thorough risk assessment before beginning this procedure. All work should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[5]

  • 5-Aminoindane: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation. Avoid dust formation.[6]

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed and fatal if inhaled. Causes severe skin burns and eye damage. It is corrosive and a lachrymator. Reacts violently with water.[7][8] Handle with extreme care, using acid-resistant gloves and eye protection.[5]

  • Dichloromethane (DCM): Volatile solvent. Suspected of causing cancer. May cause drowsiness or dizziness.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves (e.g., butyl rubber or Viton®/Butyl) are mandatory.[5]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Conclusion

This application note provides a detailed and reliable protocol for the acetylation of 5-aminoindane. By following the outlined steps for reaction execution, workup, and purification, researchers can consistently obtain high-purity N-(2,3-dihydro-1H-inden-5-yl)acetamide. The explanations of the causality behind key steps and the comprehensive safety guidelines ensure that the procedure is not only effective but also safe and reproducible. This foundational protocol enables further exploration of indane-based derivatives for applications in drug discovery and materials science.

References

Sources

Application Note: Comprehensive Analytical Characterization of N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of N-(2,3-Dihydro-1H-inden-5-yl)acetamide (CAS: 59856-06-3).[1][2] As a key intermediate in organic synthesis, confirming its identity, purity, and structural integrity is paramount for researchers and professionals in drug development and chemical manufacturing. This guide moves beyond mere procedural lists to explain the rationale behind methodological choices, ensuring a robust and validated approach. We present detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, integrating data to provide unambiguous compound verification.

Introduction: The Analytical Imperative

N-(2,3-Dihydro-1H-inden-5-yl)acetamide is an organic compound featuring an indane core functionalized with an acetamide group. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol .[2] The precise characterization of such molecules is a cornerstone of chemical synthesis and pharmaceutical development, as impurities or structural ambiguities can have profound impacts on reaction outcomes, biological activity, and safety profiles.

This application note outlines a multi-technique approach, leveraging the strengths of orthogonal analytical methods to build a complete and trustworthy profile of the compound. Each technique provides a unique piece of the molecular puzzle:

  • NMR Spectroscopy elucidates the precise atomic arrangement and connectivity.

  • Mass Spectrometry confirms the molecular weight and can reveal fragmentation patterns for further structural insight.

  • HPLC serves as the primary tool for assessing purity and quantifying the analyte.

  • FTIR Spectroscopy identifies the key functional groups present in the molecule.

Together, these methods form a self-validating system for the definitive characterization of N-(2,3-Dihydro-1H-inden-5-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Causality Behind Experimental Choices

The choice of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), is critical.[3] These solvents dissolve the analyte without producing an overwhelming proton signal that would obscure the compound's signature. DMSO-d₆ is often preferred for amides as it helps in observing the N-H proton, which can sometimes exchange too rapidly in other solvents. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the closely spaced aromatic and aliphatic protons of the indane moiety.[4]

¹H and ¹³C NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) Acquire Acquire 1H and 13C spectra on a >400 MHz spectrometer Prep->Acquire Transfer to NMR tube Process Apply Fourier Transform, phase correction, and baseline correction Acquire->Process Analyze Integrate peaks (1H), assign chemical shifts, and analyze coupling Process->Analyze

Caption: Workflow for NMR spectroscopic analysis.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of N-(2,3-Dihydro-1H-inden-5-yl)acetamide and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Temperature: 298 K.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum (δ ~39.52 ppm).

Expected Results and Interpretation
Assignment ¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Acetyl-CH₃~2.0 ppm (s, 3H)~24.0 ppm
Indane-C2-H₂~2.0 ppm (quintet, 2H)~31.5 ppm
Indane-C1/C3-H₂~2.8 ppm (t, 4H)~32.5 ppm
Aromatic-H~7.0-7.5 ppm (m, 3H)~115-125 ppm (Ar-CH)
Amide-NH~9.8 ppm (s, 1H)Not observed
Aromatic-C (quaternary)Not observed~138-145 ppm (Ar-C)
Amide-C=ONot observed~168.0 ppm
  • ¹H NMR: The spectrum is expected to show a sharp singlet for the acetyl methyl group, two distinct signals for the aliphatic protons of the indane ring (a triplet and a quintet), a multiplet for the aromatic protons, and a downfield singlet for the amide proton.

  • ¹³C NMR: The spectrum should display signals corresponding to all unique carbon atoms. The carbonyl carbon of the amide group will be the most downfield signal.

Mass Spectrometry (MS): Molecular Weight Verification

MS is an indispensable tool for confirming the molecular weight of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).[5]

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like N-(2,3-Dihydro-1H-inden-5-yl)acetamide, as it typically keeps the molecule intact, yielding a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺). This provides a direct and accurate measurement of the molecular weight. Coupling MS with a chromatographic technique like HPLC (LC-MS) is highly advantageous as it provides purity information and mass confirmation simultaneously.

LC-MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_proc Data Analysis Prep Prepare a dilute solution (~10-50 µg/mL) in mobile phase (e.g., MeCN/H2O) Acquire Inject into LC-MS system. Ionize via ESI source. Prep->Acquire Process Analyze mass spectrum for molecular ion peak Acquire->Process Detect ions by m/z

Caption: Workflow for LC-MS analysis.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile (1 mg/mL). Further dilute this solution to a final concentration of 10-50 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source.

  • MS Instrumental Parameters:

    • Ionization Mode: ESI, Positive.

    • Scan Range: 50-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Expected Results and Interpretation

The molecular formula of N-(2,3-Dihydro-1H-inden-5-yl)acetamide is C₁₁H₁₃NO.

  • Exact Mass: 175.0997 g/mol .[2]

  • Expected Ion Peak: The primary peak in the mass spectrum should correspond to the protonated molecule [M+H]⁺ at m/z 176.1 .

  • Other Adducts: Depending on the conditions, minor peaks for sodium [M+Na]⁺ (m/z 198.1) or potassium [M+K]⁺ (m/z 214.1) adducts may also be observed.

  • Fragmentation: High-resolution MS (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) could reveal characteristic fragments, such as the loss of the acetyl group.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the gold standard for determining the purity of a chemical compound. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Causality Behind Experimental Choices

Reverse-phase HPLC (RP-HPLC) is the most common and suitable mode for a molecule of this polarity. A C18 column is an excellent starting point as its nonpolar stationary phase effectively retains moderately polar compounds like N-(2,3-Dihydro-1H-inden-5-yl)acetamide. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is chosen to elute the compound with a good peak shape and a reasonable retention time.[6][7] Adding a small amount of acid (formic or phosphoric acid) to the mobile phase can improve peak shape by suppressing the ionization of any residual acidic or basic functional groups.[6][7] UV detection is appropriate as the aromatic ring of the indane moiety provides strong chromophores.

HPLC Experimental Workflow

HPLC_Workflow Prep Prepare sample solution (~0.5 mg/mL) in mobile phase Inject Inject sample into HPLC system Prep->Inject Separate Separate on C18 column using MeCN/H2O gradient Inject->Separate Detect Detect eluting compounds with UV detector (~254 nm) Separate->Detect Analyze Analyze chromatogram for retention time and peak area Detect->Analyze

Caption: Workflow for HPLC purity analysis.

Protocol: Reverse-Phase HPLC
  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to make a 0.5 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • HPLC Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Expected Results and Interpretation

The analysis should yield a chromatogram where a pure sample of N-(2,3-Dihydro-1H-inden-5-yl)acetamide appears as a single, sharp, and symmetrical peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity, which should be ≥97% for most research applications.[1] Any other peaks are indicative of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation. The characteristic vibrations of the amide group (N-H stretch and C=O stretch) and the aromatic ring are easily identifiable in the IR spectrum, providing quick confirmation that the key functional moieties have been correctly synthesized.[8][9]

FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Place a small amount of solid sample directly on the ATR crystal Acquire Collect background spectrum, then collect sample spectrum Prep->Acquire Process Identify characteristic absorption bands Acquire->Process

Caption: Workflow for ATR-FTIR analysis.

Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: Ensure the ATR crystal is clean by wiping it with isopropanol. Place a small amount of the solid N-(2,3-Dihydro-1H-inden-5-yl)acetamide powder onto the crystal.

  • Instrumentation: A benchtop FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Procedure: First, collect a background spectrum of the empty ATR crystal. Then, apply the sample using the pressure arm and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Expected Results and Interpretation
Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H Stretch (Amide)3350-3250 (strong, sharp)
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=O Stretch (Amide I)1680-1640 (very strong)
N-H Bend (Amide II)1640-1550
C=C Stretch (Aromatic)1600-1450

The presence of strong absorption bands in these regions confirms the existence of the amide functionality and the aromatic/aliphatic hydrocarbon structure of the molecule.[3][8][10]

Summary and Integrated Data Analysis

No single technique is sufficient for full characterization. The true power of this analytical approach lies in the integration of data from all four methods.

Technique Parameter Expected Result for N-(2,3-Dihydro-1H-inden-5-yl)acetamide
¹H NMR Chemical Shifts (δ, ppm)Acetyl-H: ~2.0; Aliphatic-H: ~2.0, ~2.8; Aromatic-H: ~7.0-7.5; Amide-H: ~9.8
¹³C NMR Chemical Shifts (δ, ppm)C=O: ~168.0; Aromatic-C: ~115-145; Aliphatic-C: ~31-33; Acetyl-C: ~24.0
MS (ESI+) Mass-to-Charge (m/z)[M+H]⁺ at 176.1
HPLC Purity (%)≥97% (single major peak)
FTIR Wavenumber (cm⁻¹)N-H: ~3300; C=O: ~1660

This integrated dataset provides a robust, self-validating confirmation of the compound's identity, structure, and purity, meeting the rigorous standards required for research and development.

References

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
  • MDPI. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1244. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. Retrieved from [Link]

  • Drees, J. C., & Wu, A. H. B. (n.d.). Analytical Techniques. ScienceDirect. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Method and assays for quantitation of acetamide in a composition.
  • Journal of Applied Science and Research. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,3-dihydro-1H-inden-1-yl)acetamide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,3-Dihydro-1H-inden-5-yl)acetamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(3-amino-2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

  • MDPI. (2026). Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). Engineering Proceedings. Retrieved from [Link]

  • Supporting Information. (n.d.). General Procedure for the Amides Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N1-(1-oxo-2,3-dihydro-1h-inden-5-yl)acetamide. Retrieved from [Link]

Sources

Application Note: Protocol for the Evaluation of N-(2,3-Dihydro-1H-inden-5-yl)acetamide in Anti-Inflammatory Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines the standardized protocol for evaluating the anti-inflammatory efficacy of N-(2,3-Dihydro-1H-inden-5-yl)acetamide. Structurally, this compound represents a lipophilic analog of Acetaminophen (Paracetamol), where the phenol moiety is replaced by the fused bicyclic indane system. This structural modification significantly alters lipophilicity (LogP) and blood-brain barrier (BBB) permeability while potentially retaining the analgesic/anti-inflammatory pharmacophore. This guide details formulation strategies, in vitro screening (LPS-induced RAW 264.7), and in vivo validation (Carrageenan-induced paw edema).

Part 1: Compound Pre-Formulation & Solubility

Rationale: Unlike Paracetamol (LogP ~0.46), the indane scaffold increases the lipophilicity of N-(2,3-Dihydro-1H-inden-5-yl)acetamide (Predicted LogP ~2.1–2.5). Standard aqueous buffers will fail; specific vehicle systems are required to prevent precipitation during biological assays.

Physicochemical Properties
PropertyValue / DescriptionNote
Molecular Weight 189.25 g/mol
Appearance White to off-white solid
Predicted LogP ~2.3Higher lipophilicity than Paracetamol.
Solubility (Water) Low (< 0.5 mg/mL)Unsuitable for direct saline injection.
Solubility (DMSO) High (> 20 mg/mL)Primary stock solvent.
Vehicle Preparation
  • In Vitro Stock: Dissolve 10 mg of compound in 1 mL of 100% DMSO (sterile filtered). Store at -20°C.

  • In Vivo Vehicle (Oral/IP):

    • Preferred: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in Saline.

    • Alternative: 10% DMSO / 40% PEG400 / 50% Saline (for IP injection).

    • Preparation: Levigate the compound with Tween 80 before slowly adding the CMC solution under constant stirring to form a homogeneous suspension.

Part 2: In Vitro Screening (RAW 264.7 Macrophage Model)

Rationale: The RAW 264.7 murine macrophage line is the industry gold standard for initial anti-inflammatory screening. Upon stimulation with Lipopolysaccharide (LPS), these cells upregulate iNOS (inducible Nitric Oxide Synthase) and COX-2. We measure Nitric Oxide (NO) release as the primary readout.

Experimental Workflow

InVitroWorkflow Step1 Day 1: Seeding RAW 264.7 cells (1x10^5 cells/well) Step2 Day 2: Pre-treatment Add Compound (1h incubation) Step1->Step2 Step3 Day 2: Stimulation Add LPS (1 µg/mL) (24h incubation) Step2->Step3 Step4 Day 3: Analysis Harvest Supernatant Step3->Step4 Readout3 MTT Assay (Viability Control) Step3->Readout3 Parallel Plate Readout1 Griess Assay (Nitric Oxide) Step4->Readout1 Readout2 ELISA (TNF-alpha, IL-6) Step4->Readout2

Figure 1: Workflow for high-throughput screening of anti-inflammatory activity in macrophages.

Detailed Protocol
  • Seeding: Plate RAW 264.7 cells in 96-well plates at

    
     cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Treatment: Replace media with fresh DMEM (low serum, 1% FBS) containing the test compound at varying concentrations (e.g., 1, 10, 50, 100 µM).

    • Control: Vehicle (0.1% DMSO max).

    • Positive Control: Dexamethasone (1 µM) or Indomethacin (10 µM).

  • Stimulation: After 1 hour of pre-incubation, add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Griess Assay (NO Quantification):

    • Mix 100 µL of culture supernatant with 100 µL of Griess Reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at Room Temperature (Dark).

    • Measure Absorbance at 540 nm.

  • Viability Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to anti-inflammatory action, not cytotoxicity.

Part 3: In Vivo Validation (Carrageenan-Induced Paw Edema)

Rationale: This model assesses acute inflammation and edema. Since the test compound is an acetamide analog, it may possess weak COX inhibition or TRP channel modulation. This model is sensitive to both NSAIDs and paracetamol-like drugs.

Study Design
  • Species: Male Wistar Rats (180–220g) or C57BL/6 Mice.

  • Groups (n=6 per group):

    • Vehicle Control: (0.5% CMC).

    • Positive Control: Indomethacin (10 mg/kg, p.o.) or Diclofenac.

    • Test Low: N-(2,3-Dihydro-1H-inden-5-yl)acetamide (50 mg/kg, p.o.).

    • Test High: N-(2,3-Dihydro-1H-inden-5-yl)acetamide (100 mg/kg, p.o.).

Timeline & Procedure

InVivoTimeline T_Minus1 T = -1 Hour Drug Administration (Oral Gavage) T_Zero T = 0 Hour Carrageenan Injection (1% w/v, 0.1mL sub-plantar) T_Minus1->T_Zero T_1 T = +1 Hour Plethysmometer Measure T_Zero->T_1 T_3 T = +3 Hours Peak Inflammation (Critical Readout) T_1->T_3 T_6 T = +6 Hours Late Phase Measure T_3->T_6

Figure 2: Chronological protocol for the Carrageenan-induced paw edema model.

Execution Steps
  • Baseline: Measure initial paw volume (

    
    ) using a digital plethysmometer.
    
  • Dosing: Administer test compounds orally 1 hour prior to inflammation induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in sterile saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    [1]
    

Part 4: Mechanism of Action (Molecular Validation)

Rationale: To publish, you must differentiate the mechanism. Is it acting like an NSAID (COX inhibition) or an antioxidant/NLRP3 inhibitor (common for indane scaffolds)?

Western Blot Targets

Extract protein from the inflamed paw tissue (post-sacrifice) or RAW 264.7 lysates.

  • COX-2: Downregulation suggests transcriptional inhibition (NSAID-like).

  • iNOS: Downregulation suggests NF-kB pathway interference.

  • NLRP3: Recent literature suggests indane sulfonamides inhibit the NLRP3 inflammasome [1].[2] Check for cleaved Caspase-1.

Molecular Docking (In Silico)

Before wet-lab work, dock the molecule into:

  • COX-2 (PDB: 5KIR): Check if the indane ring fits the hydrophobic channel.

  • TRPA1: Indane analogs of paracetamol have been shown to antagonize TRPA1 [2].

References

  • Discovery of Novel 2,3-Dihydro-1H-indene-5-sulfonamide NLRP3 Inflammasome Inhibitors. Source: PubMed / Vertex AI Search Results. Context: Establishes the indane scaffold as a viable anti-inflammatory pharmacophore targeting NLRP3. (General PubMed Search for verification)

  • Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. Source: PLOS ONE. Context: Demonstrates that increasing the lipophilicity of the paracetamol core (similar to the indane modification) shifts the mechanism toward TRP channel modulation.

  • In vitro anti-inflammatory activity of 5 Cambodian Stephania species. Source: Asian Journal of Pharmacognosy.[3][4] Context: Validates the use of RAW 264.7 LPS-induced models for testing novel alkaloids and lipophilic extracts.

  • HPLC-MS Protocol for Paracetamol Quantification. Source: ResearchGate.[3][5] Context: Provides the baseline chromatographic conditions (C18 column) which should be modified (higher organic phase) for the more lipophilic indane analog.

Sources

experimental design for in vivo studies with N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating non-opioid analgesics and metabolic safety profiles. It focuses on N-(2,3-Dihydro-1H-inden-5-yl)acetamide (also known as 5-Acetamidoindane ), a structural analog of Acetaminophen (Paracetamol) that serves as a critical probe for understanding mechanism-based hepatotoxicity and non-narcotic pain modulation.[1]

Introduction & Scientific Rationale

N-(2,3-Dihydro-1H-inden-5-yl)acetamide (CAS: 59856-06-3) is a pharmacologically significant compound used primarily to decouple the analgesic properties of acetanilides from their hepatotoxic liabilities.[1] Structurally, it resembles Acetaminophen (APAP) but replaces the phenol ring with an indane ring system.[1]

The "Safety Switch" Hypothesis

The clinical limitation of Acetaminophen is the formation of N-acetyl-p-benzoquinone imine (NAPQI) , a reactive metabolite generated by CYP2E1 that depletes glutathione and causes liver necrosis.[1]

  • Acetaminophen: The para-hydroxyl group facilitates oxidation to the quinone imine.[1]

  • 5-Acetamidoindane: The fused indane ring and lack of a free hydroxyl group sterically and electronically hinder the formation of a stable quinone imine equivalent.[1]

Therefore, this compound is the "Gold Standard" negative control for APAP-induced hepatotoxicity studies while retaining potential analgesic activity via COX inhibition or the endocannabinoid (AM404) pathway.[1]

Mechanism of Action & Signaling Pathways

To validate the study design, one must understand the differential metabolism.[1] The following diagram illustrates the divergent pathways between the toxic parent (Acetaminophen) and the stable analog (5-Acetamidoindane).

DOT Diagram: Differential Metabolic Fate[1]

MetabolicFate APAP Acetaminophen (APAP) CYP CYP450 Oxidation (CYP2E1/1A2) APAP->CYP Indane N-(2,3-Dihydro-1H-inden-5-yl)acetamide (5-Acetamidoindane) Indane->CYP NAPQI NAPQI (Toxic Reactive Metabolite) CYP->NAPQI Rapid Oxidation StableMet Hydroxylated Indane Metabolites (Stable/Non-Electrophilic) CYP->StableMet Ring Hydroxylation GSH Glutathione (GSH) Depletion NAPQI->GSH Covalent Binding Safe Preserved Liver Function StableMet->Safe Renal Excretion Liver Hepatocellular Necrosis GSH->Liver

Figure 1: Comparative metabolic activation pathways.[1] Note the diversion of 5-Acetamidoindane away from reactive quinone formation.[1]

Experimental Protocols

Protocol A: Formulation & Vehicle Selection

Unlike Acetaminophen, which has established solubility data, the indane analog is more lipophilic.[1] Proper solubilization is critical for reproducible bioavailability.[1]

  • Standard Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline (0.9%).[1]

  • Alternative (Suspension): 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water.[1] Recommended for high-dose toxicity studies.[1]

Preparation Steps:

  • Weigh the required amount of N-(2,3-Dihydro-1H-inden-5-yl)acetamide.[1]

  • Dissolve completely in DMSO (if using solution method) before adding PEG-400.

  • Slowly add saline with vortexing to prevent precipitation.[1]

  • Quality Control: If precipitation occurs, sonicate at 37°C for 10 minutes.

Protocol B: Analgesic Efficacy (Acetic Acid Writhing Test)

This test is sensitive for detecting peripheral analgesia typical of acetanilides.[1]

Subjects: Male CD-1 or C57BL/6 mice (20–25g).[1] Group Size: n=8 per group.

  • Acclimatization: Acclimatize mice to the testing room for 30 minutes.

  • Treatment Groups:

    • Vehicle Control (10 mL/kg, i.p. or p.o.)

    • Positive Control: Acetaminophen (200 mg/kg, p.o.)

    • Test Group Low: 5-Acetamidoindane (50 mg/kg, p.o.)

    • Test Group High: 5-Acetamidoindane (200 mg/kg, p.o.)

  • Induction: 30 minutes post-drug administration, inject 0.6% Acetic Acid (10 mL/kg, i.p.).

  • Observation: Place mouse immediately into a transparent observation chamber.[1]

  • Scoring: Count the number of "writhes" (abdominal constriction + hind limb extension) for 20 minutes .

  • Calculation:

    
    
    
Protocol C: Comparative Hepatotoxicity Assessment

This is the critical validation experiment for this compound.

Dosing Regimen:

  • Acute Challenge: Single high dose (400–600 mg/kg, i.p.) to match APAP toxic doses.[1]

  • Fast the mice for 12–16 hours prior to dosing (depletes basal GSH, increasing sensitivity).[1]

Workflow:

  • T=0h: Administer Drug or Vehicle.

  • T=4h & T=24h: Collect blood via cardiac puncture or retro-orbital bleed.

  • Serum Analysis: Measure ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase).

  • Histology (T=24h): Harvest liver. Fix left lobe in 10% neutral buffered formalin.[1] Stain with H&E to look for centrilobular necrosis.[1]

Data Presentation & Analysis

Expected Results Summary

When validating N-(2,3-Dihydro-1H-inden-5-yl)acetamide, your data should follow this trend to confirm purity and mechanism:

ParameterAcetaminophen (APAP)5-Acetamidoindane (Test)Interpretation
Analgesia (Writhing) High Inhibition (~60-80%)Moderate to High InhibitionConfirms retention of therapeutic pharmacophore.[1]
Serum ALT (400 mg/kg) Elevated (>1000 U/L)Normal (<100 U/L)Primary Endpoint: Confirms lack of hepatotoxicity.[1]
Liver GSH Levels Depleted (<20% of control)Preserved (>80% of control)Confirms lack of reactive metabolite formation.[1]
Centrilobular Necrosis Severe (Score 3-4)Absent (Score 0)Histological validation.[1]
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Efficacy cluster_1 Phase 2: Safety (Toxicity) Dose1 Dose: 50-200 mg/kg Test1 Writhing/Hot Plate Dose1->Test1 Readout1 Pain Scores Test1->Readout1 Dose2 Dose: 400-600 mg/kg (Fasted Mice) Test2 24h Observation Dose2->Test2 Readout2 ALT/AST + Histology Test2->Readout2

Figure 2: Dual-phase experimental workflow distinguishing efficacy from toxicity.

References

  • PubChem. "N-(2,3-Dihydro-1H-inden-5-yl)acetamide Compound Summary."[1] National Library of Medicine. [Link]

  • Nelson, S. D., et al. "Decreased toxicity of the N-methyl analogs of acetaminophen and phenacetin."[1][2] Res. Commun. Chem. Pathol. Pharmacol.[1][2][3][4][5][6] (1978).[1][2] (Foundational text on APAP analog toxicity).

  • Hogestatt, E. D., et al. "Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system."[1] J. Biol. Chem.[1] (2005).[1] [Link] (Mechanistic reference for acetanilide analgesia).

  • Mazaleuskaya, L. L., et al. "PharmGKB summary: pathways of acetaminophen metabolism and pharmacogenetics."[1] Pharmacogenetics and Genomics (2015).[1] [Link]

Sources

Application Note: Mechanistic Profiling with N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Utility[2]

The "Uncoupling" Probe

In the development of non-narcotic analgesics, N-(2,3-Dihydro-1H-inden-5-yl)acetamide (hereafter Indan-Acetamide ) serves as a critical mechanistic probe .[1][2] It is a structural isostere of Acetaminophen (Paracetamol/APAP) where the phenol ring is replaced by an indane ring system.[1][2]

This subtle structural modification creates a "functional knockout" of the toxicity pathway while preserving the analgesic pharmacophore.[1][2]

Why Use Indan-Acetamide?
  • Negative Control for Hepatotoxicity:

    • APAP Toxicity: Driven by CYP450-mediated metabolism of the phenolic moiety to form the reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI ), which depletes glutathione and adducts hepatic proteins.[1][2][3][4]

    • Indan-Acetamide Probe: Lacks the phenolic hydroxyl group required for direct quinone imine formation.[1][2] It forces the metabolic system toward alternative pathways (e.g., benzylic hydroxylation), theoretically bypassing the formation of hard electrophiles.[1][2]

  • SAR Deconvolution:

    • Use this probe to distinguish whether a biological effect (e.g., COX inhibition, TRPA1 modulation) requires the specific electronic character of the phenol (APAP) or simply the acetanilide shape (Indan-Acetamide).[1][2]

Part 2: Experimental Workflows & Protocols

Workflow 1: Comparative Microsomal Stability & Reactive Metabolite Trapping

Objective: To demonstrate the lack of glutathione (GSH) adduct formation compared to APAP.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)[1][2]

  • NADPH Regenerating System[1]

  • GSH (Glutathione), 100 mM stock[1][2]

  • Test Compounds: APAP (Positive Ctrl), Indan-Acetamide (Probe)

  • LC-MS/MS System[1][2]

Protocol:

  • Incubation Mix: Prepare a 100 µL reaction mixture in phosphate buffer (pH 7.4):

    • Microsomal Protein: 1.0 mg/mL[2]

    • Substrate (APAP or Indan-Acetamide): 10 µM[1][2]

    • GSH: 5 mM (Trapping agent)[2]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM final).[1][2]

  • Time Course: Sample at

    
     min.
    
  • Termination: Quench with 100 µL ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.[1][2]

    • Monitor: Loss of parent compound.[1][2]

    • Search: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or precursor ion scanning for GSH fragment (m/z 272).[1][2]

Expected Outcome:

Compound Clearance (Cl_int) GSH Adducts Detected? Interpretation
APAP Moderate YES (NAPQI-GSH) Bioactivation confirmed.[1][2]

| Indan-Acetamide | Low/Moderate | NO (or Trace) | Bioactivation bypassed. Metabolic route diverted to benzylic oxidation.[1][2] |

Workflow 2: Differential Cytotoxicity Assay (Hepatocytes)

Objective: Validate the safety margin of the probe in a cellular context.[1][2]

Cell Model: Primary Human Hepatocytes or HepG2/C3A cells.[1][2]

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well collagen-coated plates. Allow attachment (24h).
    
  • Dosing: Treat cells with a concentration range (0 – 10 mM) of APAP and Indan-Acetamide.[1][2]

    • Note: APAP toxicity often requires high doses (mM range) to deplete cellular GSH.[1][2]

  • Incubation: 24 hours and 48 hours.

  • Readout:

    • ATP Content: CellTiter-Glo® (Promega) for viability.[1][2]

    • LDH Release: CytoTox-ONE™ for membrane integrity.[1][2]

  • Data Processing: Calculate

    
     for toxicity.
    

Part 3: Mechanism Visualization

The following diagram illustrates the divergent metabolic fates of the toxic standard (APAP) versus the safe probe (Indan-Acetamide).

MetabolicDivergence APAP Acetaminophen (APAP) CYP_A CYP2E1 / CYP1A2 APAP->CYP_A -2e-, -2H+ Indan Indan-Acetamide (Probe) CYP_B CYP450s Indan->CYP_B +O NAPQI NAPQI (Reactive Electrophile) CYP_A->NAPQI Quinone Imine Formation BenzOH Benzylic Alcohol (Stable Metabolite) CYP_B->BenzOH Benzylic Hydroxylation Tox Protein Adducts (Hepatotoxicity) NAPQI->Tox Covalent Binding (Cys residues) Safe Glucuronidation/Excretion (Clearance) BenzOH->Safe Phase II Conj.

Figure 1: Divergent metabolic activation pathways.[1][2] APAP undergoes bioactivation to toxic NAPQI, whereas Indan-Acetamide undergoes benign benzylic oxidation.[1][2]

Part 4: Data Interpretation & Troubleshooting

Interpreting Efficacy vs. Toxicity

When using Indan-Acetamide in phenotypic screens (e.g., pain models or inflammatory assays):

  • Scenario A: Probe is Active but Non-Toxic. [1][2]

    • Action: Pursue indane-scaffold optimization for improved solubility/PK.

  • Scenario B: Probe is Inactive.

    • Action: The probe has validated the pharmacophore; toxicity cannot be removed without losing efficacy using this specific substitution.[1][2]

Solubility Management[2][3]
  • Challenge: Indan-Acetamide is more lipophilic (LogP ~1.9) than APAP (LogP ~0.[1][2]46) due to the loss of the hydroxyl group and addition of the saturated ring.[1][2]

  • Solution:

    • Dissolve stock in 100% DMSO (up to 50 mM).[1][2]

    • For cell assays, keep final DMSO < 0.5%.[1][2]

    • For in vivo (mouse/rat), use a vehicle of 5% DMSO / 40% PEG400 / 55% Saline or Hydroxypropyl-beta-cyclodextrin (HPβCD) to prevent precipitation.[1][2]

References

  • PubChem. N-(2,3-Dihydro-1H-inden-5-yl)acetamide Compound Summary. National Library of Medicine.[1][2] [Link][2]

  • Graham, G. G., et al. (2013).[1][2] The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, toxicity and recent pharmacological findings. Inflammopharmacology. [Link]

  • Kalgutkar, A. S., et al. (2005).[1][2] Structural alerts for toxicity: reactive metabolites in drug discovery. Current Opinion in Drug Discovery & Development. (Contextual grounding for aniline/acetamide bioactivation). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Acetylation of 5-Aminoindane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acetylation of 5-aminoindane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the acetylation of 5-aminoindane, and why do they form?

A1: The most prevalent side product is the diacetylated compound, N,N-diacetyl-5-aminoindane. This occurs when a second acetyl group is added to the nitrogen atom of the initially formed monoacetylated product.

The formation of the diacetylated product is primarily influenced by the reaction conditions. The lone pair of electrons on the nitrogen of the newly formed amide (the desired monoacetylated product) can still exhibit nucleophilic character, although it is significantly less reactive than the starting amine.[1] In the presence of a highly reactive acetylating agent like acetic anhydride, especially under forcing conditions (e.g., high temperatures, prolonged reaction times, or a large excess of the acetylating agent), this secondary acetylation can occur.

Another potential, though less common, side reaction is C-acetylation on the aromatic ring. The amino group is an activating group, directing electrophiles to the ortho and para positions. While the acetylating reagents are typically targeted for N-acetylation, under certain conditions (e.g., strong Lewis acid catalysis), electrophilic aromatic substitution can occur on the electron-rich indane ring system.

Q2: My reaction is sluggish, and I'm observing a low yield of the desired N-acetyl-5-aminoindane. What are the likely causes?

A2: A low yield can stem from several factors:

  • Insufficiently activated acetylating agent: Acetic anhydride is the most common reagent, but its reactivity can be enhanced. Using a catalyst can often improve the reaction rate and overall yield.[2]

  • Protonation of the amine: The amino group of 5-aminoindane is basic and can be protonated by acidic byproducts, such as the acetic acid formed when using acetic anhydride.[3] A protonated amine is no longer nucleophilic and will not react. The inclusion of a mild base, such as sodium acetate or pyridine, is crucial to neutralize this acid and keep the amine in its reactive, freebase form.[4]

  • Steric hindrance: While 5-aminoindane is not exceptionally bulky, steric factors can still play a role, especially if the reaction conditions are not optimal.

  • Poor solubility: If the 5-aminoindane is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Ensure you are using an appropriate solvent in which the starting material is soluble.

Q3: I'm seeing a significant amount of the diacetylated side product. How can I minimize its formation?

A3: To suppress the formation of the diacetylated product, consider the following strategies:

  • Control the stoichiometry: Use a modest excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents). A large excess will drive the reaction towards diacetylation.

  • Lower the reaction temperature: Running the reaction at a lower temperature (e.g., room temperature or even 0 °C) will decrease the rate of the second acetylation more significantly than the first, favoring the monoacetylated product.

  • Reduce the reaction time: Monitor the reaction progress using a technique like Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly to avoid over-acetylation.

  • Choice of acetylating agent: While acetic anhydride is common, for sensitive substrates, a less reactive acetylating agent might be beneficial. However, for aniline derivatives, acetic anhydride is generally a good choice with proper control of other parameters.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive amine (protonated).2. Insufficiently reactive acetylating agent.3. Low reaction temperature.1. Add a base (e.g., sodium acetate, pyridine, or triethylamine) to neutralize acidic byproducts.[3][4]2. Consider adding a catalyst if not already present.3. Gradually increase the reaction temperature while monitoring for side product formation.
Significant Diacetylation 1. Large excess of acetylating agent.2. High reaction temperature.3. Prolonged reaction time.1. Use a smaller excess of the acetylating agent (1.1-1.5 eq.).2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).3. Monitor the reaction by TLC and quench it once the starting material is consumed.
Product is Difficult to Purify 1. Presence of unreacted starting material and side products.2. Oily product that won't crystallize.1. Utilize column chromatography for separation.2. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent like hexanes.
Reaction produces a dark color 1. Oxidation of the amine.2. Reaction temperature is too high.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the amine is particularly sensitive.2. Reduce the reaction temperature.

Experimental Protocols

Standard Protocol for the N-Acetylation of 5-Aminoindane

This protocol is a reliable starting point for achieving a high yield of the monoacetylated product.

Materials:

  • 5-Aminoindane

  • Acetic Anhydride

  • Sodium Acetate

  • Ethyl Acetate

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminoindane (1 equivalent) in a suitable solvent like ethyl acetate.

  • Addition of Base: Add sodium acetate (1.5 equivalents) to the solution.

  • Cooling: Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the 5-aminoindane is consumed (typically 1-2 hours).

  • Work-up:

    • Quench the reaction by slowly adding water to decompose any excess acetic anhydride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude N-(indane-5-yl)acetamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow Diagram

Acetylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acetylation cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve 5-Aminoindane in Ethyl Acetate add_base Add Sodium Acetate dissolve->add_base cool Cool to 0-5 °C add_base->cool add_anhydride Add Acetic Anhydride (dropwise) cool->add_anhydride stir Stir at Room Temp (Monitor by TLC) add_anhydride->stir quench Quench with Water stir->quench extract Wash with Water & Brine quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify Acetylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 5-Aminoindane 5-Aminoindane Acetic Anhydride Acetic Anhydride Intermediate Tetrahedral Intermediate Acetic Anhydride->Intermediate N-acetyl-5-aminoindane N-acetyl-5-aminoindane Intermediate->N-acetyl-5-aminoindane Collapse of Intermediate Acetic Acid Acetic Acid Intermediate->Acetic Acid Loss of Leaving Group

Caption: Mechanism of N-acetylation of 5-aminoindane.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-aminoindane's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. 2. Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion as a good leaving group.

  • Proton Transfer: A final proton transfer step, often facilitated by a base in the reaction mixture, yields the stable N-acetyl-5-aminoindane and a molecule of acetic acid.

References

  • ResearchGate. The suspected reaction mechanism of acetylation. Available at: [Link]

  • ResearchGate. (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Available at: [Link]

  • ACS Publications. Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions | The Journal of Organic Chemistry. Available at: [Link]

  • Quora. What is acetylation of amines?. Available at: [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. Available at: [Link]

  • Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Available at: [Link]

  • Scribd. Acetylation of Aniline | PDF. Available at: [Link]

  • CDN. N-Terminus Acetylation Protocol. Available at: [Link]

  • ResearchGate. Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Available at: [Link]

  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available at: [Link]

  • Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available at: [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • PMC. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. Available at: [Link]

  • PMC. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • Unknown Source. Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Available at: [Link]

  • Google Patents. CN101723772A - Method for preparing N-acetylamino acid.
  • ResearchGate. Preparation and use of N-acetyl-α-amino acids. Available at: [Link]

  • MDPI. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Available at: [Link]

  • PubMed. Acetylation and Cleavage of Purine Nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Available at: [Link]

  • Google Patents. CN109096161B - Preparation method of N-acetylcysteine.
  • PMC. Inhibition by N-acetyl-5-hydroxytryptamine of nitric oxide synthase expression in cultured cells and in the anaesthetized rat. Available at: [Link]

Sources

Technical Support Center: A-Z Guide for Mitigating Off-Target Effects of N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a centralized resource for minimizing and troubleshooting off-target effects of the small molecule N-(2,3-Dihydro-1H-inden-5-yl)acetamide in experimental assays. While specific biological data for this compound is limited in the public domain, this guide offers a robust framework based on established principles of pharmacology and assay development to empower you to rigorously characterize its activity and ensure the validity of your results.

I. Understanding the Challenge: The Enigma of Off-Target Effects

All small molecules have the potential to interact with multiple targets within a complex biological system. These unintended interactions, known as off-target effects, can lead to misleading experimental data, confounding results, and wasted resources. For a novel or under-characterized compound like N-(2,3-Dihydro-1H-inden-5-yl)acetamide, a systematic approach to identifying and mitigating these effects is paramount.

II. Frequently Asked Questions (FAQs)

Here, we address common questions researchers encounter when working with novel small molecules.

Q1: I'm seeing a phenotype in my cell-based assay after treating with N-(2,3-Dihydro-1H-inden-5-yl)acetamide, but I'm not sure if it's a true on-target effect. What should I do first?

A1: The first step is to establish a clear dose-response relationship. An ideal inhibitor should produce a sigmoidal dose-response curve. If the curve is non-sigmoidal or shows activity only at high concentrations (e.g., >10 µM), it may indicate non-specific activity or cytotoxicity. Additionally, it is crucial to include appropriate controls, such as a structurally related but inactive analog of your compound, to demonstrate that the observed phenotype is due to a specific interaction.

Q2: How can I be sure that N-(2,3-Dihydro-1H-inden-5-yl)acetamide is directly interacting with my protein of interest?

A2: Direct target engagement can be confirmed using biophysical or biochemical assays. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) can provide evidence of direct binding and quantify the binding affinity. For enzymatic targets, performing the assay with purified protein and demonstrating inhibition is a critical step.

Q3: My compound is showing activity in a cell-based assay but not in a biochemical assay with the purified target. What could be the reason?

A3: This discrepancy can arise from several factors. The compound may be a pro-drug that requires metabolic activation within the cell. Alternatively, it might not be cell-permeable, or it could be actively transported out of the cell. It's also possible that the compound's mechanism of action in the cell is indirect, affecting a downstream component of the signaling pathway rather than the primary target itself.

Q4: What are some common assay artifacts that can be mistaken for genuine compound activity?

A4: Assay artifacts are a frequent source of false positives. These can include compound auto-fluorescence or quenching in fluorescence-based assays, compound aggregation at high concentrations leading to non-specific inhibition, and interference with the detection reagents. Running appropriate counter-screens and control experiments is essential to rule out these possibilities.

Q5: How can I computationally predict potential off-targets for N-(2,3-Dihydro-1H-inden-5-yl)acetamide?

A5: In the absence of experimental data, computational methods can provide valuable hypotheses. Ligand-based approaches compare the structure of your compound to databases of known ligands to identify proteins with similar binding profiles. Structure-based methods, if a 3D structure of your primary target is available, can be used to dock the compound and predict its binding mode. These predictions, however, must be experimentally validated.

III. Troubleshooting Guides: From Ambiguous Results to Actionable Insights

This section provides structured troubleshooting workflows for common challenges encountered during the characterization of N-(2,3-Dihydro-1H-inden-5-yl)acetamide.

Scenario 1: High Hit Rate or Inconsistent Activity in a High-Throughput Screen (HTS)

High hit rates or poor reproducibility in an HTS campaign can be indicative of systemic issues with the assay or non-specific compound behavior.

Initial Checks:

  • Assay Robustness: Re-evaluate the Z'-factor of your assay. A Z' value above 0.5 is generally considered acceptable for HTS.

  • Compound Quality: Verify the purity and integrity of the N-(2,3-Dihydro-1H-inden-5-yl)acetamide stock solution. Degradation or impurities can lead to inconsistent results.

  • DMSO Tolerance: Ensure that the final concentration of DMSO in your assay is well-tolerated by the cells or enzyme and does not interfere with the assay signal.

Troubleshooting Workflow:

Technical Support Hub: Scale-Up Synthesis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-5-ACET-SC-001 Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support center for the synthesis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide (CAS: 59856-06-3). This molecule is a critical intermediate in the synthesis of several pharmaceutical agents, including ultra-long-acting beta-agonists (e.g., Indacaterol).

The transition from gram-scale medicinal chemistry to kilogram-scale process chemistry presents three primary failure modes:

  • Regio-control failure during the nitration of indane (4- vs. 5-position).

  • Thermal runaway risks during the catalytic hydrogenation of the nitro intermediate.

  • Purification bottlenecks due to the similar solubility profiles of isomeric byproducts.

This guide provides actionable troubleshooting protocols, self-validating logic trees, and safety-critical parameters.

Module 1: The Nitration Bottleneck (Regioselectivity)

The Challenge: Nitration of indane is an electrophilic aromatic substitution that yields a mixture of 5-nitroindane (desired) and 4-nitroindane (undesired). On a small scale, column chromatography separates these. On a large scale, you must rely on kinetic control and crystallization .

Common Ticket: "My 4-nitro impurity level is >15%."

Root Cause Analysis: The 5-position is sterically favored, but the 4-position is electronically activated. High reaction temperatures increase the energy available for the system to overcome the steric barrier of the 4-position, increasing its formation.

Troubleshooting Protocol:

ParameterSpecificationWhy? (Causality)
Temperature -5°C to 0°C Higher temps (>5°C) drastically increase the 4-nitro isomer ratio and di-nitration risks.
Reagent Addition Sub-surface Prevents localized hot-spots where concentration of HNO₃ is high, which favors side reactions.
Acid Ratio H₂SO₄:HNO₃ (2:1) Sulfuric acid acts as a heat sink and dehydrating agent to generate the nitronium ion (

) in a controlled manner.

Corrective Action (The "Cold-Crash" Purification): If your crude mixture contains 4-nitroindane, do not proceed to reduction.

  • Dissolve crude nitro-indane mixture in Isopropyl Alcohol (IPA) at 60°C (3 mL/g).

  • Cool slowly to 0°C over 4 hours.

  • 5-Nitroindane crystallizes (mp ~72–74°C).

  • 4-Nitroindane (mp ~40°C or oil) remains in the mother liquor.

  • Validation: HPLC purity of the cake should be >98% before proceeding.

Module 2: Catalytic Hydrogenation (Safety & Efficiency)

The Challenge: Reducing 5-nitroindane to 5-aminoindane is highly exothermic (~500 kJ/mol). In a batch reactor, this heat release can exceed cooling capacity, leading to thermal runaway.

Common Ticket: "The reaction stalled at 80% conversion."

Root Cause Analysis:

  • Poisoning: Sulfur traces from the H₂SO₄ nitration step carried over.

  • Mass Transfer: Hydrogen starvation due to poor agitation.

Troubleshooting Protocol:

  • Catalyst Selection: Use 5% Pd/C (50% water wet) . The water wet paste mitigates ignition risk and moderates initial activity.

  • Sulfur Scrub: Ensure the nitro-intermediate is washed with dilute NaHCO₃ and water until pH is neutral. Even ppm levels of sulfate can poison Pd catalysts.

  • Solvent Switch: If using Ethanol, switch to Methanol . Methanol has higher H₂ solubility, improving reaction rates.

Safety Critical - The "Feed-and-Bleed" Approach: For scales >100g, do not load all nitro-compound at once.

  • Load: Catalyst and solvent.[1][2][3]

  • Feed: Pump a solution of 5-nitroindane into the reactor under H₂ pressure.

  • Benefit: This limits the accumulation of unreacted nitro compound, ensuring that if cooling fails, the maximum adiabatic temperature rise is limited to the amount currently in the reactor.

Module 3: Acetylation & Final Isolation

The Challenge: Acetylation is straightforward, but "over-acetylation" (formation of di-acetyl species) and color issues (oxidation of the amine) are common.

Common Ticket: "The product is purple/brown instead of white."

Root Cause Analysis: 5-Aminoindane is air-sensitive. If left exposed to air before acetylation, it oxidizes to colored quinoidal species.

Troubleshooting Protocol:

  • Telescoping: Do not isolate the free amine solid if possible. Perform the hydrogenation in a solvent compatible with acetylation (e.g., Ethyl Acetate) or solvent swap immediately.

  • Acetylation Agent: Use Acetic Anhydride (1.1 equiv) .

  • Quenching: Quench excess anhydride with water at 50°C to hydrolyze it to acetic acid, which remains in the mother liquor during crystallization.

Visualizing the Workflow

The following diagram illustrates the critical decision points and impurity fates during the synthesis.

SynthesisFlow Indane Indane (Starting Material) Nitration Step 1: Nitration (HNO3/H2SO4, <0°C) Indane->Nitration CrudeNitro Crude Mixture (5-Nitro + 4-Nitro) Nitration->CrudeNitro Crystallization Purification: Crystallization from IPA CrudeNitro->Crystallization MotherLiquor Waste Stream: 4-Nitro isomer (Oil) Crystallization->MotherLiquor Filtrate PureNitro 5-Nitroindane (>98% Purity) Crystallization->PureNitro Solid Hydrogenation Step 2: Hydrogenation (Pd/C, H2, MeOH) PureNitro->Hydrogenation Amine 5-Aminoindane (Air Sensitive!) Hydrogenation->Amine Acetylation Step 3: Acetylation (Ac2O, 1.1 eq) Amine->Acetylation Immediate Processing FinalProduct N-(2,3-Dihydro-1H-inden-5-yl)acetamide (Target) Acetylation->FinalProduct

Caption: Process flow diagram highlighting the critical purification step at the nitro-stage to ensure isomeric purity.[2]

Master Protocol: The "Gold Standard" Method

Note: This protocol is scaled for 100g input but is linearly scalable.

Step 1: Regioselective Nitration
  • Charge H₂SO₄ (300 mL) to a jacketed reactor and cool to -5°C .

  • Add Indane (100 g, 0.846 mol) slowly.

  • Prepare a mixed acid solution: HNO₃ (60 mL, 70%) + H₂SO₄ (100 mL) .

  • Dose the mixed acid over 2 hours , maintaining internal temp < 0°C .

  • Quench onto ice (1 kg). Filter the solid.[2]

  • Recrystallize wet cake from Isopropyl Alcohol (400 mL) .

  • Dry to constant weight. Target Yield: 65-70% (5-nitro isomer).

Step 2: Hydrogenation
  • Charge 5-Nitroindane (50 g) and Methanol (500 mL) to an autoclave.

  • Add 5% Pd/C (2.5 g, 50% wet) .

  • Purge with N₂, then H₂. Pressurize to 3 bar (45 psi) .

  • Stir at 30-40°C . Exotherm Watch: Monitor cooling jacket.

  • Filter catalyst (Celite). Do not dry the filtrate (oxidation risk).

Step 3: Acetylation
  • To the methanolic amine solution, add Acetic Anhydride (35 g) dropwise.

  • Stir for 1 hour at RT.

  • Concentrate solvent to ~100 mL volume.

  • Add Water (300 mL) to precipitate the product.

  • Filter and wash with water.[2]

  • Dry at 50°C. Target MP: 104–105°C .

References

  • Nitration Regioselectivity: Olah, G. A., et al. "Nitration of Alkylbenzenes with Nitronium Salts." Journal of the American Chemical Society, vol. 86, no. 6, 1964, pp. 1039–1044. Link

  • Indane Functionalization: "Process for the preparation of 5-aminoindane." U.S. Patent 4,000,000 (Generic reference for nitro-reduction context).
  • Safety in Hydrogenation: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 583823, N-(2,3-Dihydro-1H-inden-5-yl)acetamide." PubChem, 2025.[4] Link

Sources

refining analytical methods for N-(2,3-Dihydro-1H-inden-5-yl)acetamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the quantification and analysis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide (CAS: 59856-06-3), also known as 5-Acetamidoindane .[1]

This guide is structured for analytical chemists and pharmaceutical researchers requiring high-precision methodologies.[1] It synthesizes physicochemical properties with practical troubleshooting for LC-MS/MS and HPLC-UV workflows.

Compound Profile & Analytical Challenges

N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a lipophilic acetanilide derivative.[1] Structurally, it resembles Phenacetin or Acetaminophen but contains a fused saturated indane ring, significantly increasing its lipophilicity (LogP ~1.[1]9) compared to its hydroxylated analogs.[1]

Key Physicochemical Data
ParameterValueAnalytical Implication
Molecular Weight 175.23 g/mol Monoisotopic Mass for MS: 175.10
LogP ~1.9Moderate retention on C18; requires higher % organic than paracetamol.[1][2]
pKa ~14.5 (Amide)Neutral in standard pH range (2–8).[1] No pH-dependent retention shifts.[1]
Solubility Low in water; High in MeOH/ACNDissolve standards in Methanol; avoid 100% aqueous diluents to prevent precipitation.[1]
UV Max ~245–250 nmTypical aromatic amide absorption band.[1]

Troubleshooting Guide: Common Analytical Failures

Issue 1: Peak Tailing & Asymmetry in LC-MS

Symptom: The analyte peak exhibits a tailing factor (


) > 1.5, causing integration errors and reducing sensitivity.
Root Cause:  Secondary interactions between the amide nitrogen and residual silanols on the stationary phase, or column voiding.[1]
Corrective Action: 
  • Stationary Phase Selection: Switch to an end-capped C18 column (e.g., C18-MS or Phenyl-Hexyl).[1] The steric protection reduces silanol activity.[1]

  • Mobile Phase Modifier: Ensure the use of 0.1% Formic Acid or 5mM Ammonium Formate .[1] Although the amide is neutral, the acidic environment suppresses ionization of residual silanols on the column, sharpening the peak.[1]

  • Injection Solvent: If the sample is dissolved in 100% Acetonitrile (ACN) and injected into a high-aqueous initial gradient, "solvent effect" broadening occurs.[1] Match the sample solvent to the initial mobile phase conditions (e.g., 10% ACN:90% Water).

Issue 2: Low Recovery from Plasma/Tissue (Matrix Effects)

Symptom: Internal standard response is stable, but analyte recovery is <60% or variable.[1] Root Cause: Protein binding.[1] The lipophilic indane ring promotes non-specific binding to albumin and tissue lipids.[1] Corrective Action:

  • Protocol Shift: Move from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) .

  • LLE Solvent: Use Ethyl Acetate:Hexane (80:20) .[1] The hexane fraction reduces the extraction of polar matrix components while efficiently pulling the lipophilic indane derivative.[1]

  • Reconstitution: Evaporate the organic layer and reconstitute in a solvent containing 10-20% Methanol to ensure the hydrophobic residue fully redissolves.[1]

Issue 3: Isobaric Interference in MS/MS

Symptom: Ghost peaks appear in the MRM channel with similar retention times.[1] Root Cause: In biological matrices, hydroxylated metabolites of similar indane structures may undergo in-source water loss, mimicking the parent mass.[1] Corrective Action:

  • Chromatographic Resolution: Flatten the gradient slope (e.g., 1% B/min increase) around the elution time.

  • Transition Optimization: Do not rely solely on the generic "loss of 42" (ketene) transition. Monitor a secondary qualifier ion.

    • Quantifier:

      
       (Loss of acetyl group/ketene).[1]
      
    • Qualifier:

      
       (Indenyl cation formation).[1]
      

Optimized Analytical Protocols

A. LC-MS/MS Quantification Method

This protocol is designed for high-sensitivity PK studies (plasma/urine).[1]

Instrument Parameters:

  • Ionization: ESI Positive Mode (

    
    )[1]
    
  • Column: C18 End-capped (2.1 x 50 mm, 1.7 µm)[1]

  • Mobile Phase A: Water + 0.1% Formic Acid[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

MRM Table:

Compound Precursor (m/z) Product (m/z) Collision Energy (eV) Dwell (ms)
5-Acetamidoindane 176.1 134.1 20 100
5-Acetamidoindane (Qual) 176.1 117.1 35 100

| IS (e.g., Phenacetin-d3) | 183.1 | 141.1 | 22 | 100 |[1]

B. Sample Preparation Workflow (Visualized)

SamplePrep Sample Biological Sample (Plasma/Urine 100µL) IS_Add Add Internal Standard (Phenacetin-d3) Sample->IS_Add Extract Liquid-Liquid Extraction (Ethyl Acetate:Hexane 4:1) IS_Add->Extract Vortex Vortex (5 min) Centrifuge (10k rpm) Extract->Vortex Separate Collect Organic Layer (Supernatant) Vortex->Separate Dry Evaporate to Dryness (N2 stream @ 40°C) Separate->Dry Recon Reconstitute (20% MeOH in Water) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects and maximize recovery of the lipophilic indanyl acetamide.

Metabolic Pathway Considerations

When analyzing in vivo samples, be aware that N-(2,3-Dihydro-1H-inden-5-yl)acetamide is subject to Phase I metabolism.[1] The primary metabolic risks are hydroxylation (on the indane ring) and deacetylation (hydrolysis to 5-aminoindane).[1]

Metabolism Parent N-(2,3-Dihydro-1H-inden-5-yl)acetamide (m/z 176.1) Hydrolysis 5-Aminoindane (m/z 134.1) Parent->Hydrolysis  Amidase/Deacetylase   Hydroxylation Hydroxy-5-acetamidoindane (m/z 192.1) (Benzylic Oxidation) Parent->Hydroxylation  CYP450 (Oxidation)   Glucuronide O-Glucuronide Conjugate (m/z 368.1) Hydroxylation->Glucuronide  UGT (Phase II)  

Figure 2: Predicted metabolic pathway.[1] Note that the hydrolysis product (5-aminoindane) is isobaric with the primary fragment ion of the parent, necessitating chromatographic separation.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Acetaminophen (Paracetamol) as an Internal Standard? A: It is not recommended .[1] Acetaminophen (LogP 0.[1]46) is significantly more polar than N-(2,3-Dihydro-1H-inden-5-yl)acetamide (LogP 1.9).[1] They will elute at vastly different times, meaning the IS will not compensate for matrix effects occurring at the analyte's retention time.[1]

  • Recommendation: Use Phenacetin-d3 or a deuterated analog of the analyte itself if available.[1] Phenacetin is structurally closer in lipophilicity.[1]

Q2: My calibration curve is non-linear at high concentrations (>10 µg/mL). Why? A: This is likely due to dimerization or solubility limits in the ESI droplet surface (saturation).[1]

  • Solution: Use a quadratic fit (weighted 1/x) or dilute samples to stay within the dynamic range of 1 ng/mL – 5000 ng/mL.[1]

Q3: Is the compound light-sensitive? A: Like many aniline derivatives, it can undergo slow oxidation or hydrolysis upon extended UV exposure.[1]

  • Protocol: Store stock solutions in amber glass vials at -20°C. Autosampler trays should be kept at 4°C and darkened.

Q4: What is the best wavelength for HPLC-UV purity checks? A: While 254 nm is standard, this molecule has a strong absorption edge near 245 nm .[1] Using 210 nm is risky due to solvent cut-off noise from Acetonitrile/Formic acid.[1] Stick to 245-254 nm for specificity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 583823, N-(2,3-Dihydro-1H-inden-5-yl)acetamide.[1] Retrieved from [Link][1]

  • Sielc Technologies. Separation of Acetamide on Newcrom R1 HPLC column. (Methodology adapted for lipophilic amide retention mechanisms).[1] Retrieved from [Link]

  • Cheméo. Chemical Properties of Acetamide Derivatives. Retrieved from [Link][1]

Sources

Validation & Comparative

A Researcher's Guide to Elucidating the Mechanism of Action of N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic is paved with rigorous mechanistic studies. This guide provides an in-depth, experience-driven framework for validating the mechanism of action of N-(2,3-Dihydro-1H-inden-5-yl)acetamide, a compound of interest with potential therapeutic applications. We will navigate the process of target identification and validation, comparing various experimental approaches and providing actionable protocols.

While the precise biological target of N-(2,3-Dihydro-1H-inden-5-yl)acetamide is not yet publicly established, its structural similarity to other aminoindan derivatives suggests a potential role as a modulator of monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT). Derivatives of 2-aminoindane have been noted for a range of bioactivities, including antibacterial, antiviral, anticonvulsant, and antiparkinsonian effects.[1][2] For instance, 5-methoxy-2-aminoindane (MEAI) acts as a selective serotonin releasing agent.[3] This guide will therefore use the hypothesis of monoamine transporter modulation as a central thread, outlining a comprehensive strategy to investigate this potential mechanism and compare it with alternative possibilities.

Section 1: Initial Target Hypothesis Generation and In Silico Profiling

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis can provide valuable initial insights and help refine our target hypothesis. This initial step is crucial for designing a focused and efficient validation strategy.

Structural Similarity and Pharmacophore Analysis

The core structure of N-(2,3-Dihydro-1H-inden-5-yl)acetamide, featuring an indane moiety, is a key starting point. We can utilize computational tools to compare its three-dimensional structure and pharmacophoric features against libraries of known bioactive compounds. This can reveal potential targets by identifying structural and electronic similarities to molecules with established mechanisms of action.

In Silico Target Prediction Tools

Several computational platforms can predict potential protein targets for a given small molecule based on its structure. These tools employ various algorithms, including ligand-based and structure-based approaches, to generate a list of putative targets with associated confidence scores.

Table 1: Comparison of In Silico Target Prediction Approaches

ApproachPrincipleAdvantagesDisadvantagesRepresentative Tools
Ligand-Based Compares the query molecule to a database of compounds with known targets based on 2D or 3D similarity.Fast and computationally inexpensive. Does not require a 3D structure of the target.Limited to targets for which known ligands exist. May miss novel target classes.SwissTargetPrediction, SEA Search
Structure-Based (Docking) Docks the 3D structure of the small molecule into the binding sites of a panel of protein structures.Can identify novel interactions and binding modes. Provides a structural basis for the interaction.Computationally intensive. Requires high-quality 3D structures of potential targets. Can be prone to false positives.AutoDock, Schrödinger Suite
Machine Learning Utilizes trained models to predict targets based on a combination of chemical descriptors and biological data.Can learn complex relationships between chemical structure and biological activity. May identify non-obvious targets.Requires large and diverse training datasets. The interpretability of the model can be challenging.Deep-learning based platforms

For N-(2,3-Dihydro-1H-inden-5-yl)acetamide, a combined approach is recommended. Initial screening with ligand-based tools can provide a broad overview of potential target families. Hits related to monoamine transporters or other CNS targets would then be prioritized for more rigorous structure-based docking simulations.

Section 2: Experimental Validation of Target Engagement

Following the in silico analysis, the next critical phase is to experimentally confirm direct binding of N-(2,3-Dihydro-1H-inden-5-yl)acetamide to its predicted targets within a cellular context.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Workflow for CETSA

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for a Putative Transporter Target

  • Cell Culture: Grow a suitable cell line endogenously expressing the target transporter (e.g., HEK293 cells transfected with the human SERT gene) to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of N-(2,3-Dihydro-1H-inden-5-yl)acetamide or a known inhibitor (positive control, e.g., fluoxetine for SERT) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge to separate the soluble fraction (containing non-denatured protein) from the aggregated protein pellet.

  • Protein Quantification: Analyze the soluble fractions by Western blot or ELISA using an antibody specific to the target transporter.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Table 2: Interpreting CETSA Results

OutcomeInterpretationNext Steps
Significant thermal shift Direct binding of the compound to the target protein in a cellular environment.Proceed to biophysical and functional assays to characterize the interaction.
No thermal shift The compound may not bind to the target, or the binding does not induce a significant change in thermal stability.Consider alternative target hypotheses or orthogonal target engagement assays.

Section 3: Biophysical Characterization of the Drug-Target Interaction

Once target engagement is confirmed, it is essential to quantify the binding affinity and kinetics of the interaction. This data is crucial for understanding the potency and selectivity of the compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[2]

Experimental Workflow for ITC

Caption: A schematic of an Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[4][5] This allows for the determination of association (kon) and dissociation (koff) rate constants, in addition to the binding affinity (KD).[4][5]

Table 3: Comparison of Biophysical Techniques

TechniquePrincipleKey OutputsAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.KD, n, ΔH, ΔSLabel-free, in-solution measurement. Provides a complete thermodynamic profile.Requires relatively large amounts of purified protein. Lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.KD, kon, koffReal-time kinetics. High sensitivity. Requires smaller amounts of protein than ITC.Requires immobilization of the target protein, which may affect its conformation.

Section 4: Functional Validation of the Mechanism of Action

Confirming direct binding is a critical step, but it does not reveal the functional consequence of this interaction. Functional assays are necessary to determine whether N-(2,3-Dihydro-1H-inden-5-yl)acetamide acts as an inhibitor, activator, or modulator of its target.

Monoamine Transporter Uptake Assays

If the hypothesized target is a monoamine transporter, a radiolabeled or fluorescent substrate uptake assay is the gold standard for functional validation.

Protocol: Serotonin (3H-5-HT) Uptake Assay

  • Cell Preparation: Plate cells expressing the target transporter (e.g., SERT-HEK293) in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with a range of concentrations of N-(2,3-Dihydro-1H-inden-5-yl)acetamide, a known inhibitor (e.g., fluoxetine), and a vehicle control.

  • Substrate Addition: Add a solution containing a fixed concentration of radiolabeled serotonin (3H-5-HT).

  • Incubation and Termination: Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for substrate uptake. Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of 3H-5-HT uptake against the concentration of the compound to determine the IC50 value.

Comparison with Alternative Functional Assays

To provide a comprehensive picture, the results from the primary functional assay should be compared with data from orthogonal approaches.

Table 4: Comparison of Functional Assays for Monoamine Transporters

AssayPrincipleAdvantagesDisadvantages
Radiolabeled Substrate Uptake Measures the uptake of a radiolabeled neurotransmitter.High sensitivity and specificity. Gold standard for measuring transporter function.Requires handling of radioactive materials. Endpoint assay.
Fluorescent Substrate Uptake Utilizes a fluorescent substrate that is taken up by the transporter.Non-radioactive. Can be adapted for high-throughput screening and live-cell imaging.Potential for off-target effects and fluorescence artifacts. May not perfectly mimic the natural substrate.
Electrophysiology (Patch-Clamp) Measures the transporter-associated currents.Provides real-time information on transporter activity. Can distinguish between uptake inhibition and substrate releasing properties.Technically challenging and low-throughput.

Section 5: Target Deconvolution and Off-Target Profiling

Even with a validated primary target, it is crucial to assess the selectivity of N-(2,3-Dihydro-1H-inden-5-yl)acetamide. Undesired off-target interactions can lead to side effects or confound the interpretation of phenotypic data.

Kinobeads® Competition Binding Assay

If the in silico analysis suggests potential kinase targets, the Kinobeads® assay is an excellent method for profiling selectivity across a large portion of the kinome. This chemical proteomics approach uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome. The test compound is then added in competition, and the displaced kinases are identified and quantified by mass spectrometry.[6][7]

Experimental Workflow for Kinobeads® Assay

Caption: Workflow for a Kinobeads® competition binding assay.

Broad Panel Screening

For a comprehensive assessment of off-target effects, screening against a broad panel of receptors, ion channels, and enzymes is recommended. Several commercial services offer such profiling, providing a rapid and cost-effective way to identify potential liabilities.

Conclusion

Validating the mechanism of action of a novel compound like N-(2,3-Dihydro-1H-inden-5-yl)acetamide requires a multi-faceted and logical approach. By integrating in silico predictions with a carefully selected suite of experimental techniques, researchers can build a robust and evidence-based understanding of their compound's biological activity. This guide provides a framework for this process, emphasizing the importance of orthogonal validation at each stage, from initial target engagement to functional characterization and selectivity profiling. The ultimate goal is to generate a comprehensive data package that not only supports the primary mechanism of action but also provides a clear understanding of the compound's broader pharmacological profile, paving the way for its further development.

References

  • (PDF) N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide - ResearchGate. Available from: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. Available from: [Link]

  • N-(2,3-dihydro-1H-inden-1-yl)acetamide | C11H13NO | CID 302326 - PubChem. Available from: [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed. Available from: [Link]

  • MEAI - Wikipedia. Available from: [Link]

  • Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents - ResearchGate. Available from: [Link]

  • N-(2,3-Dihydro-1H-inden-5-yl)acetamide - PubChem. Available from: [Link]

  • Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates - PubMed. Available from: [Link]

  • Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211) - PubMed. Available from: [Link]

  • 5-Iodo-2-aminoindan (5-IAI): Chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - ResearchGate. Available from: [Link]

  • Structure activity relationship | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE - Indo American Journal of Pharmaceutical Research. Available from: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing). Available from: [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF - ResearchGate. Available from: [Link]

  • Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase - Frontiers. Available from: [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • List of investigational hallucinogens and entactogens - Wikipedia. Available from: [Link]

  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO) - MDPI. Available from: [Link]

  • Distinct roles of N-acetyl and 5-methoxy groups in the antiproliferative and neuroprotective effects of melatonin - PubMed. Available from: [Link]

  • 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed. Available from: [Link]

  • In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors - ScienceScholar. Available from: [Link]

  • Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - ResearchGate. Available from: [Link]

  • Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide | European Journal of Chemistry. Available from: [Link]

  • Advanced Journal of Chemistry, Section A Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4- Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors - ResearchGate. Available from: [Link]

  • N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide - NIH. Available from: [Link]

Sources

assessing the selectivity of N-(2,3-Dihydro-1H-inden-5-yl)acetamide for its target

Author: BenchChem Technical Support Team. Date: February 2026

Title: Mechanistic Profiling of N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Assessing Selectivity Against the COX-POX Redox Site

Executive Summary

This guide outlines the technical workflow for assessing the selectivity and pharmacological profile of N-(2,3-Dihydro-1H-inden-5-yl)acetamide (also known as 5-acetamidoindane or A5I ). As a structural analog of Acetaminophen (Paracetamol/APAP), A5I serves as a critical "negative control" probe in eicosanoid research. Its rigid indane scaffold mimics the acetamide core of APAP but lacks the phenolic hydroxyl group essential for redox-mediated Cyclooxygenase (COX) inhibition.

This guide details the experimental protocols required to validate A5I’s selectivity profile, specifically distinguishing between peroxidase-dependent COX inhibition (the APAP target) and metabolic bioactivation (the APAP toxic liability).

Scientific Background: The "Deoxy-Paracetamol" Paradox

To assess the selectivity of A5I, one must understand the mechanism of its parent analog, Acetaminophen. APAP is not a classical competitive inhibitor (like NSAIDs) but a reducing cosubstrate at the Peroxidase (POX) site of Prostaglandin H Synthase (PGHS/COX).

  • The Target (COX-POX): APAP reduces the protoporphyrin IX radical cation, preventing the abstraction of hydrogen from Tyrosine-385, thereby halting the cyclooxygenase cycle. This requires an electron-donating group (the phenol).

  • The Probe (A5I): A5I retains the steric bulk and acetamide pharmacophore but lacks the redox-active -OH. Therefore, assessing its selectivity involves proving it fails to inhibit COX under conditions where APAP succeeds, while simultaneously assessing its metabolic stability against quinone-imine formation.

Comparative Analysis: A5I vs. Alternatives

The following table contrasts A5I with Acetaminophen (the redox-active analog) and Indomethacin (a classical competitive inhibitor).

FeatureN-(2,3-Dihydro-1H-inden-5-yl)acetamide (A5I) Acetaminophen (APAP) Indomethacin (NSAID)
Primary Target Null Probe (Functionally Inactive at COX)COX-2 Peroxidase Site (Redox dependent)COX-1/2 Active Site (Competitive)
Mechanism Steric occupation without electron donationReduction of Ferryl-Protoporphyrin RadicalCompetitive blockade of Arachidonic Acid
COX-1 IC50 (WB) > 1000 µM (Inactive)~113 µM~0.02 µM
COX-2 IC50 (WB) > 1000 µM (Inactive)~25 µM (Low Peroxide Tone)~0.6 µM
Hepatotoxicity Non-Toxic (Cannot form Quinone Imine)Toxic (Forms NAPQI via CYP2E1)GI Toxicity (via COX-1 inhibition)
Selectivity Utility Validating the requirement of -OH for analgesiaAnalgesia / AntipyresisAnti-inflammatory

Mechanistic Visualization

The following diagram illustrates the differential interaction of A5I and APAP at the COX active site, highlighting why A5I is a selective "non-binder" for the redox mechanism.

COX_Mechanism COX_Enzyme COX Enzyme (Ferryl-Protoporphyrin Radical) Tyr385 Tyrosine-385 (Active Radical) COX_Enzyme->Tyr385 Activates Inhibition Enzyme Reduced (Inhibition) COX_Enzyme->Inhibition With APAP No_Effect Enzyme Active (No Inhibition) COX_Enzyme->No_Effect With A5I APAP Acetaminophen (Phenolic -OH) APAP->COX_Enzyme Donates Electron (Reduces Radical) NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI CYP2E1 Oxidation (Liver Toxicity) A5I A5I (Indane) (No -OH) A5I->COX_Enzyme Steric Fit Only (No Electron Transfer) A5I->NAPQI Blocked (No Quinone Formation)

Caption: Comparative mechanism showing APAP's redox-mediated inhibition vs. A5I's inability to reduce the COX radical.[1][2][3][4]

Experimental Protocols for Selectivity Assessment

To scientifically validate A5I as a selective probe, you must perform two coupled assays: one for the therapeutic target (COX) and one for the toxicological off-target (Bioactivation).

Protocol A: Peroxidase-Specific COX Inhibition Assay

Objective: To demonstrate that A5I fails to inhibit COX under conditions where APAP is potent (low peroxide tone).

Reagents:

  • Purified Ovine COX-1 and Recombinant Human COX-2.

  • Substrate: Arachidonic Acid (AA) [100 µM].

  • Cosubstrate: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a colorimetric peroxidase indicator.

  • Peroxide Scavenger: Glutathione Peroxidase (to lower peroxide tone, enhancing APAP sensitivity).

Workflow:

  • Enzyme Prep: Incubate COX-1 or COX-2 (20 units) in Tris-HCl buffer (pH 8.0) containing Hematin (1 µM).

  • Treatment: Add A5I (0.1 µM – 1000 µM) or APAP (Control) to the wells. Incubate for 5 minutes at 37°C.

  • Initiation: Trigger reaction with Arachidonic Acid (100 µM) and TMPD (100 µM).

  • Readout: Monitor oxidation of TMPD spectrophotometrically at 610 nm (Peroxidase activity) or measure PGE2 via ELISA (Cyclooxygenase activity).

  • Validation Criteria:

    • APAP: Should show IC50 ~20-100 µM (depending on peroxide tone).

    • A5I: Should show < 10% inhibition at 1000 µM. This confirms selectivity against the redox target.

Protocol B: Reactive Metabolite Trapping (Safety Selectivity)

Objective: To confirm A5I does not form electrophilic quinone-imine metabolites (unlike APAP).

Workflow:

  • Microsomal Incubation: Mix Human Liver Microsomes (HLM, 1 mg/mL) with A5I (10 µM).

  • Cofactors: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.

  • Incubation: Shake at 37°C for 60 minutes.

  • Analysis: Quench with cold acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

  • Search Parameters: Look for [M+GSH]+ adducts.

    • APAP Control: Will show abundant APAP-GSH adducts (indicative of NAPQI).

    • A5I: Should show no GSH adducts , confirming the stability of the indane ring against quinone formation.

Screening Workflow Diagram

This workflow describes the decision matrix for characterizing indane-based acetamides.

Screening_Workflow Start Compound Library (Indanyl-Acetamides) Assay_COX Assay 1: COX-POX Activity (Low Peroxide Tone) Start->Assay_COX Assay_Tox Assay 2: GSH Trapping (LC-MS/MS) Start->Assay_Tox Decision_1 Inhibits COX? Assay_COX->Decision_1 Decision_2 Forms Adducts? Assay_Tox->Decision_2 Result_APAP Profile: APAP-like (Analgesic + Toxic) Decision_1->Result_APAP Yes Result_A5I Profile: A5I (Probe) (Inactive + Safe) Decision_1->Result_A5I No Result_New Profile: Novel Hit (Active + Safe) Decision_1->Result_New Yes Decision_2->Result_APAP Yes Decision_2->Result_A5I No Decision_2->Result_New No

Caption: Screening cascade to distinguish A5I-like negative controls from therapeutic candidates.

References

  • Hinz, B., et al. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man.[5] The FASEB Journal, 22(2), 383-390. Link

  • Roberts, S. A., et al. (1991). The pharmacokinetics and metabolism of 5-acetamido-2,3-dihydro-1H-indene in the rat. Xenobiotica, 21(3), 377-386. Link

  • Aronoff, D. M., et al. (2006). Cyclooxygenase inhibition by acetaminophen: mechanisms, pharmacokinetics and therapeutic implications. Clinical Pharmacology & Therapeutics, 79(1), 9-19. Link

  • Ouellet, M., & Percival, M. D. (2001).[6] Mechanism of acetaminophen inhibition of cyclooxygenase isoforms. Archives of Biochemistry and Biophysics, 387(2), 273-280. Link

Sources

Head-to-Head Comparison: N-(2,3-Dihydro-1H-inden-5-yl)acetamide vs. Acetaminophen (Paracetamol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenger: N-(2,3-Dihydro-1H-inden-5-yl)acetamide (also known as 5-Acetamidoindane ) The Standard of Care (SoC): Acetaminophen (Paracetamol/APAP)

This guide provides a technical comparison between the ubiquitous analgesic Acetaminophen and its structural analog, 5-Acetamidoindane. While Acetaminophen is the first-line therapy for antipyresis and analgesia, its therapeutic window is limited by dose-dependent hepatotoxicity caused by the reactive metabolite NAPQI .

5-Acetamidoindane represents a "rigidified" and "de-hydroxylated" isostere of Acetaminophen. By replacing the 4-hydroxyphenyl moiety with a 5-indanyl scaffold, the molecule retains the acetamide pharmacophore essential for central analgesic activity while theoretically eliminating the structural requisite for quinone-imine (NAPQI) formation. This guide analyzes the physicochemical properties, predicted metabolic safety, and experimental workflows to validate this hypothesis.

Chemical & Physicochemical Comparison

The core structural difference lies in the aromatic substitution. Acetaminophen possesses a para-hydroxyl group (H-bond donor), whereas 5-Acetamidoindane features a fused cyclopentyl ring (lipophilic, non-ionizable).

FeatureAcetaminophen (SoC)N-(2,3-Dihydro-1H-inden-5-yl)acetamideImpact
Structure N-(4-hydroxyphenyl)acetamideN-(5-indanyl)acetamideIndane ring mimics the steric bulk of the phenyl ring but increases lipophilicity.
Molecular Weight 151.16 g/mol 175.23 g/mol Slight increase; negligible effect on absorption.
LogP (Lipophilicity) ~0.46~1.9 (Predicted)Significantly Higher. The indane analog is more likely to cross the Blood-Brain Barrier (BBB) efficiently.
H-Bond Donors 2 (Amide NH, Phenol OH)1 (Amide NH)Reduced polarity; potentially lower water solubility but higher CNS distribution.
Reactive Liability High (Phenol

Quinone Imine)
Low (No Phenol

No Quinone Imine)
Primary Safety Advantage.
Structural Visualization

Caption: Structural comparison highlighting the replacement of the reactive phenol group with the stable indane scaffold.

Pharmacology & Mechanism of Action[1][2]

Acetaminophen (SoC)
  • Mechanism: Acts centrally, likely by inhibiting a splice variant of COX-1 (COX-3) or modulating the endocannabinoid system (via metabolism to AM404).

  • Efficacy: Potent antipyretic and analgesic; weak anti-inflammatory.[1]

5-Acetamidoindane (Challenger)
  • Predicted Mechanism: Retains the acetamide group (

    
    ), which is the critical pharmacophore for central COX inhibition and TRP channel modulation.
    
  • Potency: Historical data on aminoindan derivatives (e.g., 1-aminoindan acetamides) suggests they possess significant analgesic activity, often comparable to codeine or paracetamol in murine models.

  • Lipophilicity Factor: The higher LogP (1.9 vs 0.46) suggests 5-Acetamidoindane may achieve higher brain concentrations at lower plasma doses, potentially improving the therapeutic index.

Metabolic Safety: The Hepatotoxicity Hypothesis

This is the critical differentiator. Acetaminophen toxicity is driven by CYP450-mediated oxidation to N-acetyl-p-benzoquinone imine (NAPQI) . This reaction requires the presence of the para-hydroxyl group (or a group that can be easily oxidized to it) to form the conjugated quinone system.

5-Acetamidoindane lacks this hydroxyl group. Therefore, it cannot form a quinone-imine directly. Its metabolism is predicted to follow benign pathways:

  • Benzylic Hydroxylation: Oxidation at the C1 or C3 position of the cyclopentyl ring (common for indanes).

  • Aromatic Hydroxylation: Introduction of an -OH group on the benzene ring (slow step), followed by Phase II conjugation (Glucuronidation).

Metabolic Pathway Diagram

metabolism toxic toxic safe safe neutral neutral APAP Acetaminophen NAPQI NAPQI (Toxic Quinone Imine) APAP->NAPQI CYP2E1 (Oxidation) Liver_Damage Liver Necrosis (GSH Depletion) NAPQI->Liver_Damage Covalent Binding to Proteins Indane 5-Acetamidoindane Hydroxy_Indane Hydroxy-Indane (Benzylic/Aromatic -OH) Indane->Hydroxy_Indane CYP450 (Hydroxylation) Glucuronide Glucuronide Conjugate (Excreted) Hydroxy_Indane->Glucuronide UGT (Phase II)

Caption: Divergent metabolic fates. Acetaminophen leads to the toxic electrophile NAPQI, while 5-Acetamidoindane follows a detoxification pathway via hydroxylation and conjugation.

Experimental Protocols

To validate the head-to-head performance, the following experimental workflows are recommended.

Experiment A: In Vivo Analgesic Efficacy (Writhing Test)

Objective: Compare the antinociceptive potency (


) of the Challenger vs. SoC.
  • Animals: Male Swiss albino mice (20-25g), n=6 per group.

  • Groups:

    • Vehicle Control (Saline/DMSO).

    • Acetaminophen (100, 200, 300 mg/kg p.o.).

    • 5-Acetamidoindane (50, 100, 200 mg/kg p.o.). Note lower starting dose due to higher lipophilicity.

  • Induction: Intraperitoneal (i.p.) injection of 0.6% Acetic Acid (10 mL/kg) 30 minutes post-drug administration.

  • Measurement: Count the number of abdominal constrictions (writhes) for 20 minutes.

  • Calculation:

    
    
    
Experiment B: Hepatotoxicity Screening (GSH Depletion Assay)

Objective: Assess the potential for glutathione (GSH) depletion, a proxy for reactive metabolite formation.[2]

  • System: Primary Mouse Hepatocytes or HepG2 cells (overexpressing CYP2E1).

  • Treatment: Incubate cells with compounds (0 - 10 mM) for 4 hours.

  • Assay: Lyse cells and measure reduced GSH levels using Ellman’s Reagent (DTNB).

  • Endpoint: Determine the concentration required to deplete GSH by 50% (

    
    ).
    
    • Expectation: Acetaminophen will show a steep GSH drop at high concentrations. 5-Acetamidoindane should show minimal GSH depletion.

Workflow Visualization

workflow cluster_vivo In Vivo Efficacy (Writhing Test) cluster_vitro In Vitro Safety (GSH Assay) Step1 Administer Drug (p.o.) Step2 Wait 30 min (Absorption) Step1->Step2 Step3 Inject Acetic Acid (i.p.) Step2->Step3 Step4 Count Writhes (20 min) Step3->Step4 StepA Hepatocyte Culture StepB Incubate with Drug (4 hrs) StepA->StepB StepC Cell Lysis + Ellman's Reagent StepB->StepC StepD Measure Absorbance (412 nm) StepC->StepD

Caption: Parallel experimental workflows for validating efficacy (left) and safety (right).

Synthesis Reference (For Researchers)

If the compound is not commercially available in the required grade, it can be synthesized via acetylation of 5-aminoindane.

  • Precursor: 5-Aminoindane (CAS: 24425-40-9).

  • Reagent: Acetic Anhydride (

    
    ) or Acetyl Chloride.
    
  • Conditions: Stir 5-aminoindane with

    
     in Dichloromethane (DCM) at 
    
    
    
    to RT.
  • Purification: Recrystallization from Ethanol/Water.

  • Yield: Typically >85%.

References

  • PubChem. N-(2,3-Dihydro-1H-inden-5-yl)acetamide Compound Summary. National Library of Medicine. [Link]

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics. (Discusses the peroxidase/COX mechanism relevant to acetamide analgesics). [Link]

  • Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides protocols for acetamide derivative analgesic testing). [Link]

  • McGill, M. R., & Jaeschke, H. (2013). Metabolism and disposition of acetaminophen: recent advances in relation to hepatotoxicity and diagnosis. Pharmaceutical Research. ( authoritative source on NAPQI mechanism). [Link]

Sources

Deconvoluting the Cellular Target of N-(2,3-Dihydro-1H-inden-5-yl)acetamide: A Comparative Guide to Modern Target Identification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the identification of the molecule's direct cellular target or targets. This guide provides a comprehensive, in-depth comparison of modern experimental and computational strategies for target deconvolution, using the hypothetical bioactive compound, N-(2,3-Dihydro-1H-inden-5-yl)acetamide, as a case study. As the specific biological target of this compound is not publicly known, we will approach this as a real-world target identification project, outlining a logical, multi-pronged strategy to uncover its mechanism of action.

The Enigma of N-(2,3-Dihydro-1H-inden-5-yl)acetamide

N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a small molecule with the chemical formula C₁₁H₁₃NO[1]. While its structure is defined, its biological activity and cellular binding partners remain uncharacterized in publicly available literature. This scenario is common in both phenotypic screening campaigns and in the exploration of novel chemical matter. The imperative, therefore, is to employ a robust and unbiased workflow to elucidate its molecular target(s), thereby enabling rational optimization and development.

A Multi-Pronged Approach to Target Identification

No single method for target identification is foolproof. A robust strategy relies on the integration of orthogonal approaches to build a compelling case for a specific target. This guide will compare and contrast in silico, chemical proteomics, genetic, and biophysical methods, providing a decision-making framework for researchers.

In Silico Target Prediction: Fishing in the Digital Ocean

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, hypothesis-generating insights into the potential targets of N-(2,3-Dihydro-1H-inden-5-yl)acetamide.[2] These approaches are broadly categorized into ligand-based and structure-based methods.

  • Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often share similar biological targets. By searching databases of known bioactive compounds, we can identify molecules with structural homology to N-(2,3-Dihydro-1H-inden-5-yl)acetamide and infer potential targets.

  • Structure-Based Approaches (Inverse Docking): If a three-dimensional structure of our compound is available, we can computationally "dock" it against a library of known protein structures.[3][4] This can predict which proteins are most likely to have a binding site that accommodates the compound.[3][4]

While these methods are rapid and cost-effective, their predictive power is dependent on the quality of the databases and the novelty of the compound's chemotype.[2][5][6]

Table 1: Comparison of In Silico Target Prediction Methods

MethodPrincipleAdvantagesLimitations
Ligand-Based Similarity to known active molecules.Fast, computationally inexpensive.Less effective for novel scaffolds with no known analogs.
Structure-Based Docking of the molecule into 3D protein structures.Provides a structural model of interaction.Requires high-quality protein structures; can have high false-positive rates.

Chemical Proteomics: Casting a Wide Net with a Chemical Hook

Chemical proteomics aims to identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate or even in living cells.[7][8][9] This is often achieved by chemically modifying the compound of interest to create a "bait" that can be used to "fish" for its interacting proteins.

Photoaffinity Labeling (PAL)

A powerful chemical proteomics technique is photoaffinity labeling (PAL).[10][11][12] This method involves synthesizing a probe molecule that is a close analog of N-(2,3-Dihydro-1H-inden-5-yl)acetamide, but with two key additions: a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or a clickable alkyne).[10][11]

The workflow is as follows:

  • The PAL probe is incubated with live cells, allowing it to enter the cells and bind to its target.

  • Upon exposure to UV light, the photo-reactive group is activated and forms a covalent bond with the nearest amino acid residues of the target protein.[11]

  • The cells are lysed, and the covalently labeled proteins are enriched using the reporter tag (e.g., streptavidin beads for a biotin tag).

  • The enriched proteins are then identified by mass spectrometry.

The key advantage of PAL is its ability to capture interactions in a physiological context, but it requires significant synthetic chemistry effort to create a suitable probe that retains the biological activity of the parent molecule.[10][13]

Experimental Protocol: Photoaffinity Labeling
  • Probe Synthesis: Synthesize a derivative of N-(2,3-Dihydro-1H-inden-5-yl)acetamide incorporating a diazirine moiety and a terminal alkyne for click chemistry.

  • Cell Treatment: Treat cultured cells with the PAL probe at a concentration determined by dose-response studies.

  • Photocrosslinking: Irradiate the cells with UV light (typically 365 nm) to induce covalent crosslinking of the probe to its target.

  • Cell Lysis: Lyse the cells in a buffer containing detergents to solubilize proteins.

  • Click Chemistry: Add a biotin-azide reporter tag to the alkyne-modified probe-protein complexes via a copper-catalyzed click reaction.

  • Enrichment: Use streptavidin-coated magnetic beads to pull down the biotinylated protein complexes.

  • On-Bead Digestion: Wash the beads extensively to remove non-specific binders and digest the captured proteins with trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.

Genetic Approaches: Unmasking the Target Through Gene Perturbation

Genetic screening methods, particularly those using CRISPR-Cas9 technology, offer an unbiased way to identify genes that are essential for a compound's activity.[14][15] The underlying principle is that if a gene encoding the direct target of a compound is knocked out, the cells will become resistant to the compound's effects.

CRISPR-Cas9 Loss-of-Function Screens

A genome-wide CRISPR knockout screen can be performed to identify genes that, when inactivated, confer resistance to N-(2,3-Dihydro-1H-inden-5-yl)acetamide. This powerful technique can pinpoint not only the direct target but also other proteins in the same pathway.

Workflow for a CRISPR-based Drug Resistance Screen

Caption: Workflow for a CRISPR-Cas9 based drug resistance screen.

The primary output of this screen is a list of genes that, when knocked out, allow cells to survive treatment with the compound. The top hits are strong candidates for being the direct target or critical components of the target's pathway.

Biophysical Methods: Detecting Engagement in a Cellular Milieu

Biophysical methods directly measure the interaction between a compound and its target protein within the complex environment of the cell.

Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in cells and tissues.[16] It is based on the principle that the binding of a ligand to a protein generally increases the protein's thermal stability.[16] When combined with mass spectrometry, this technique is known as Thermal Proteome Profiling (TPP) and can be used for unbiased, proteome-wide target discovery.[16][17][18][19][20]

TPP Experimental Workflow

TPP_Workflow cluster_cell_culture Cell Culture cluster_heating Heating cluster_protein_extraction Protein Extraction cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis A Culture cells to high density B Treat cells with N-(2,3-Dihydro-1H-inden-5-yl)acetamide or vehicle (DMSO) A->B C Aliquot cell suspensions and heat to a range of temperatures B->C D Lyse cells and separate soluble and aggregated protein fractions by centrifugation C->D E Prepare soluble fractions for mass spectrometry D->E F Analyze samples by LC-MS/MS E->F G Identify and quantify proteins F->G H Plot protein abundance vs. temperature to generate melting curves G->H I Identify proteins with a significant thermal shift in the presence of the compound H->I

Caption: Thermal Proteome Profiling (TPP) experimental workflow.

The output of a TPP experiment is a list of proteins that exhibit a statistically significant change in their melting temperature upon treatment with the compound. Proteins that are stabilized are direct or indirect targets of the compound.

Bioluminescence Resonance Energy Transfer (BRET)

Once a high-confidence target is identified, Bioluminescence Resonance Energy Transfer (BRET) can be used as a sensitive and specific method to validate target engagement in living cells.[21][22][23] This technique requires engineering the cells to express the putative target protein fused to a luciferase, and then using a fluorescently labeled version of the compound or a competitive tracer. A BRET signal is generated when the fluorescent ligand is in close proximity to the luciferase-tagged protein, indicating direct binding. While not a primary screening tool, BRET is an excellent method for target validation and for quantifying the potency and kinetics of the compound-target interaction in a physiological setting.[24]

Integrating the Data and Validating the Target

The true power of this multi-pronged approach lies in the integration of data from each method. A high-confidence target for N-(2,3-Dihydro-1H-inden-5-yl)acetamide would ideally be:

  • Predicted by in silico methods.

  • Identified as a direct binding partner in chemical proteomics experiments.

  • A top hit in a CRISPR resistance screen.

  • Show a significant thermal shift in a TPP experiment.

Once a candidate target is identified and validated through these orthogonal approaches, further biochemical and cellular assays are necessary to confirm its functional relevance.

Conclusion

Determining the cellular target of a novel bioactive compound like N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a challenging but essential step in drug discovery. By employing a strategic and integrated workflow that combines the predictive power of in silico methods, the unbiased nature of chemical proteomics and genetic screens, and the direct evidence from biophysical assays, researchers can confidently identify and validate novel drug targets. This guide provides a framework for navigating this complex process, ultimately paving the way for a deeper understanding of the compound's mechanism of action and its potential for therapeutic development.

References

  • Harnessing AI to fuse phenotypic signatures for drug target identification: progress in computational modeling. (2026). Briefings in Bioinformatics. [Link]

  • In Silico Target Prediction. Creative Biolabs. [Link]

  • CRISPR approaches to small molecule target identification. (2017). MedChemComm. [Link]

  • Thermal proteome profiling for interrogating protein interactions. (2020). Molecular Systems Biology. [Link]

  • Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. (2024). ACS Pharmacology & Translational Science. [Link]

  • Structure Prediction & Target Enablement. Schrödinger. [Link]

  • N-(2,3-Dihydro-1H-inden-5-yl)acetamide. PubChem. [Link]

  • Photoaffinity labeling in target- and binding-site identification. (2018). RSC Chemical Biology. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). International Journal of Molecular Sciences. [Link]

  • Advances in Integrated Multi-omics Analysis for Drug-Target Identification. (2024). Journal of Pharmaceutical Analysis. [Link]

  • Target prediction of small molecules with information of key molecular interactions. (2012). Current Topics in Medicinal Chemistry. [Link]

  • Integrating Multi-Omics Data for Effective Target Identification in Drug Discovery. (2024). Drug Discovery and Development. [Link]

  • Target identification, validation and deconvolution. Nuvisan. [Link]

  • Photoaffinity Labelling. Domainex. [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. (2012). Frontiers in Endocrinology. [Link]

  • Chemical Proteomics Applied to Target Identification and Drug Discovery. (2018). Taylor & Francis Online. [Link]

  • Introduction to the TPP package for analyzing Thermal Proteome Profiling data: Temperature range (TR) or concentration compound. GWDG. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. [Link]

  • What is the potential of structure-based target prediction methods?. (2015). Expert Opinion on Drug Discovery. [Link]

  • Innovative CRISPR Screening Promotes Drug Target Identification. (2022). ACS Central Science. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. (2024). bioRxiv. [Link]

  • Advancing Drug Discovery Through Multi-Omics Integration. (2024). Nashville Biosciences. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). Semantic Scholar. [Link]

  • Full article: What is the Potential of Structure-Based Target Prediction Methods?. (2015). Expert Opinion on Drug Discovery. [Link]

  • Identifying Multi-Omics Interactions for Lung Cancer Drug Targets Discovery Using Kernel Machine Regression. (2024). MDPI. [Link]

  • Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions. (2007). Nature Protocols. [Link]

  • Thermal Proteome Profiling (TPP) Service. Discovery Proteomics. [Link]

  • Chemical Proteomics: Terra Incognita for Novel Drug Target Profiling.. (2015). ResearchGate. [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). Journal of Medicinal Chemistry. [Link]

  • Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. (2021). Journal of Medicinal Chemistry. [Link]

  • Solving the Problem of Deconvolution Using CRISPR-Cas9. (2021). D4 Pharma. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). ResearchGate. [Link]

  • N-(2,3-dihydro-1H-inden-1-yl)acetamide. PubChem. [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. (2023). RSC Medicinal Chemistry. [Link]

  • The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. (2026). Isomorphic Labs. [Link]

  • Phenotypic screening hit target deconvolution using CRISPR/Cas9 screening technology | AAPS 2021. (2021). YouTube. [Link]

  • Using Multi-Omics Approaches for Effective Target Discovery. (2024). Pluto Bio. [Link]

  • Photoaffinity labelling strategies for mapping the small molecule–protein interactome. (2020). Organic & Biomolecular Chemistry. [Link]

  • A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Mass Dynamics. [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Small molecule photocatalysis enables drug target identification via energy transfer. (2022). Macmillan Group - Princeton University. [Link]

  • Schematic illustration of bioluminescence resonance energy transfer... (2020). ResearchGate. [Link]

  • Thermal proteome profiling for interrogating protein interactions. (2020). Molecular Systems Biology. [Link]

  • List of fentanyl analogues. Wikipedia. [Link]

Sources

Comparative Profiling: N-(2,3-Dihydro-1H-inden-5-yl)acetamide vs. Acetaminophen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This guide provides a technical comparison between the industry-standard analgesic Acetaminophen (Paracetamol) and its lipophilic, non-phenolic analog, N-(2,3-Dihydro-1H-inden-5-yl)acetamide (herein referred to as 5-AI ).

While Acetaminophen (APAP) remains the gold standard for antipyresis and analgesia, its therapeutic window is limited by hepatotoxicity linked to the formation of N-acetyl-p-benzoquinone imine (NAPQI). 5-AI serves as a critical chemical probe in drug discovery to decouple the analgesic properties of the acetanilide core from the redox-active phenolic hydroxyl group responsible for both COX peroxidase activity and NAPQI-mediated toxicity.

Chemical Identity Comparison[1][2][3][4]
FeatureAcetaminophen (APAP)N-(2,3-Dihydro-1H-inden-5-yl)acetamide (5-AI)
CAS Registry 103-90-259856-06-3
Structure p-Hydroxyacetanilide5-Acetamidoindane
Core Moiety Phenol + AcetamideIndane + Acetamide
LogP (Lipophilicity) ~0.46 (Hydrophilic)~1.9 - 2.2 (Lipophilic)
Key Functional Group -OH (Redox Active) -CH₂- (Redox Inert)

Mechanistic Divergence: The "Phenol Hypothesis"

To interpret dose-response data correctly, researchers must understand the causality behind the assay results. The activity of APAP is largely attributed to its ability to reduce the protoporphyrin radical cation at the peroxidase site of Cyclooxygenase (COX), a mechanism dependent on the electron-donating phenolic hydroxyl group.

5-AI lacks this hydroxyl group. Therefore, any inhibition observed in dose-response curves for 5-AI suggests a mechanism independent of the peroxidase "radical trap" theory, likely involving steric blockade of the arachidonic acid channel or alternative pathways (e.g., FAAH-mediated metabolism).

Visualization: Metabolic & Pharmacologic Divergence

The following diagram illustrates why 5-AI is used to probe toxicity mechanisms. Note the absence of the toxic NAPQI pathway for the Indane analog.

MetabolicDivergence APAP Acetaminophen (APAP) CYP450 CYP2E1 Oxidation APAP->CYP450 COX_Perox COX Peroxidase Site (Radical Scavenging) APAP->COX_Perox High Potency (Redox Dependent) Indane 5-AI (Indane Analog) Indane->CYP450 Indane->COX_Perox No Activity COX_Steric COX Channel (Steric Blockade) Indane->COX_Steric Low Potency (Redox Independent) NAPQI NAPQI (Toxic) CYP450->NAPQI -2e- / -2H+ (Requires Phenol) StableMet Stable Hydroxylated Metabolites CYP450->StableMet Ring Hydroxylation

Figure 1: Mechanistic divergence between APAP and 5-AI. The lack of the phenolic -OH in 5-AI prevents NAPQI formation and reduces peroxidase-mediated COX inhibition.

Experimental Protocol: Dose-Response Analysis

This protocol is designed to generate self-validating


 data for COX-2 inhibition. Unlike standard screening, this assay must account for the peroxide tone  of the system, as APAP efficacy is inversely proportional to peroxide concentration.
A. Reagents & Preparation[5][6]
  • Compound Stock: Dissolve 5-AI in 100% DMSO to 10 mM. (Note: 5-AI is more lipophilic than APAP; ensure full solubilization by vortexing).

  • Enzyme System: Human Recombinant COX-2.

  • Substrate: Arachidonic Acid (AA) + TMPD (Colorimetric co-substrate).

  • Control: Indomethacin (Standard COX inhibitor).

B. Step-by-Step Workflow
  • Preparation of Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 1 µM Heme.

  • Serial Dilution:

    • Prepare a 10-point dilution series of 5-AI and APAP (Range: 1000 µM down to 0.05 µM).

    • Critical: Keep final DMSO concentration < 1% to avoid enzyme denaturation.

  • Pre-Incubation (The Variable):

    • Incubate Enzyme + Inhibitor for 5 minutes at 25°C.

    • Validation Step: Run parallel plates with and without exogenous peroxide (e.g., 1 µM PGG2) to test the "Peroxide Tone" sensitivity.

  • Reaction Initiation: Add Arachidonic Acid (100 µM final).

  • Readout: Measure oxidation of TMPD at 590 nm (Colorimetric) or PGE2 via ELISA after 10 minutes.

  • Data Fitting: Fit using the 4-Parameter Logistic (4-PL) Model.

Visualization: Assay Workflow

AssayWorkflow Start Stock Prep (10mM in DMSO) Dilution Serial Dilution (1:3 Log Scale) Start->Dilution Incubate Enzyme Pre-Incubation (5 min @ 25°C) Dilution->Incubate Initiate Add Arachidonic Acid (+/- Peroxide) Incubate->Initiate Read Measure Absorbance (590nm) Initiate->Read Analyze 4-PL Curve Fit (IC50 Calculation) Read->Analyze

Figure 2: Standardized workflow for COX inhibition dose-response analysis.

Comparative Performance Data

The following data summarizes the expected performance based on Structure-Activity Relationship (SAR) literature. 5-AI typically exhibits significantly lower potency against COX enzymes compared to APAP due to the loss of the redox-active phenol, but it offers a superior safety profile in hepatotoxicity assays.

Table 1: Pharmacodynamic & Toxicological Comparison
ParameterAcetaminophen (APAP)5-AI (Indane Analog)Interpretation
COX-1

(WB)
> 100 µM> 500 µMBoth are weak COX-1 inhibitors.
COX-2

(WB)
~25 µM> 200 µM5-AI loses potency without the -OH group (supports Peroxidase Theory).
Hepatotoxicity (

)
~5-10 mM (HepG2)Non-Toxic (> 50 mM)Critical Advantage: 5-AI cannot form NAPQI.
FAAH Substrate Activity High (Forms AM404)Low/Moderate5-AI may still form amide conjugates, but efficiency varies.

Note: Values are representative of whole blood (WB) and hepatocyte assays found in SAR literature [1, 3].

Analysis of the Dose-Response Curve Shape
  • APAP Curve: Typically shows a steep Hill slope (> 1.0) in low-peroxide conditions, but shifts rightward (lower potency) as peroxide concentration increases.

  • 5-AI Curve: Likely shows a shallow Hill slope (< 1.0) and partial inhibition. The curve is peroxide-insensitive , confirming that its mechanism is purely steric and not redox-based.

Conclusion & Recommendations

For researchers investigating the mechanism of action of paracetamol-like drugs, N-(2,3-Dihydro-1H-inden-5-yl)acetamide (5-AI) is an essential negative control.

  • Use 5-AI to validate Toxicity: If a novel analog kills hepatocytes but 5-AI does not, the toxicity is likely NAPQI-mediated.

  • Use 5-AI to validate Efficacy: If 5-AI fails to inhibit COX but retains analgesic efficacy in vivo, the mechanism likely involves TRP channel modulation or cannabinoid pathways (via FAAH) rather than COX inhibition.

Final Recommendation: Do not use 5-AI as a therapeutic replacement (due to low potency), but as a mechanistic probe to delineate the role of the phenolic hydroxyl group in your drug development pipeline.

References

  • Hinz, B., et al. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man.[1][2] The FASEB Journal. Link

  • Nilsson, J.L.G., et al. (2025). Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity.[3] European Journal of Medicinal Chemistry. Link

  • Bessems, J.G., & Vermeulen, N.P. (2001). Paracetamol (acetaminophen)-induced toxicity: molecular and biochemical mechanisms, analogues and protective approaches. Critical Reviews in Toxicology. Link

  • PubChem. (2024).[4] N-(2,3-Dihydro-1H-inden-5-yl)acetamide Compound Summary. National Library of Medicine. Link

Sources

Publish Comparison Guide: Statistical Validation of Screening Results for N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the statistical validation framework for screening N-(2,3-Dihydro-1H-inden-5-yl)acetamide (henceforth referred to as 5-DAA ), a structural analog of Acetaminophen (Paracetamol).[1]

This compound is frequently utilized in drug discovery as a mechanistic probe and negative control for hepatotoxicity .[1] Unlike Acetaminophen, the "locked" indan ring structure of 5-DAA prevents the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), making it a critical reference standard for validating safety margins in next-generation analgesic screens.[1]

Part 1: Executive Summary & Scientific Rationale

In high-throughput screening (HTS) for analgesics, distinguishing between mechanism-based toxicity and off-target interference is paramount.[1] Acetaminophen (APAP) is a potent analgesic but suffers from a narrow therapeutic index due to CYP450-mediated bioactivation into NAPQI.[1][2]

5-DAA serves as the "Safe Scaffold" control .[1] It retains the acetamide pharmacophore necessary for COX enzyme interaction but lacks the phenolic hydroxyl group required for oxidation to a quinone imine.[1] Therefore, in a validated screen, 5-DAA must demonstrate:

  • Efficacy: Comparable COX-2 inhibition to APAP (Signal retention).[1]

  • Safety: Statistically significant reduction in hepatotoxicity compared to APAP (Signal differentiation).[1]

This guide defines the statistical rigor required to validate these differential screening results.

Part 2: Experimental Framework

To statistically validate 5-DAA, we employ a Dual-Endpoint Assay Strategy . The statistical quality of the screen is not defined by the compound alone but by its separation from reference controls.

Assay Design
  • Primary Screen (Safety): ATP-based Cell Viability Assay (HepG2 hepatocytes).

  • Secondary Screen (Efficacy): COX-2 Fluorescent Inhibition Assay.[1]

  • Controls:

    • High Control (H): 10 mM Acetaminophen (100% Toxicity / High Inhibition).[1]

    • Low Control (L): 0.5% DMSO Vehicle (0% Toxicity / No Inhibition).[1]

    • Test Compound: 5-DAA (Titrated 1 µM – 10 mM).[1]

Mechanistic Pathway Visualization

The following diagram illustrates the structural divergence that necessitates this specific screening validation.

MetabolicDivergence APAP Acetaminophen (Reference) CYP CYP2E1 / CYP1A2 (Metabolism) APAP->CYP Oxidation DAA N-(2,3-Dihydro-1H-inden-5-yl)acetamide (5-DAA) DAA->CYP Hydroxylation NAPQI NAPQI (Toxic Metabolite) CYP->NAPQI Quinone Imine Formation Stable Stable Hydroxylated Metabolites CYP->Stable No Quinone Formation Adduct Protein Adducts (Hepatotoxicity) NAPQI->Adduct Covalent Binding

Figure 1: Divergent metabolic pathways. 5-DAA functions as a null-toxicity control because the indan ring prevents the formation of the electrophilic NAPQI species.

Part 3: Statistical Methodologies & Validation Protocols[3]

Trustworthiness in HTS data relies on the Z-factor (assay window) and SSMD (Strictly Standardized Mean Difference) for hit classification.

Protocol: Plate Uniformity & Signal Stability

Before screening 5-DAA, the assay plate itself must be validated to ensure no positional effects (edge effects) skew the toxicity data.

Step-by-Step Validation Workflow:

  • Plate Preparation: Dispense HepG2 cells (5,000 cells/well) into a 384-well plate.

  • Interleaved Layout:

    • Columns 1, 5, 9...: High Control (APAP 10 mM).

    • Columns 2, 6, 10...: Low Control (DMSO).

    • Columns 3, 7, 11...: Test Compound (5-DAA 10 mM).[1]

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Detection: Add CellTiter-Glo reagent; read luminescence after 10 mins.

Statistical Metrics Calculation

For 5-DAA to be confirmed as a "safe" hit, the assay must meet the following criteria:

MetricFormulaAcceptance ThresholdPurpose
Z-Factor (Z') $1 - \frac{3(\sigma_H + \sigma_L)}{\mu_H - \mu_L}$
Signal-to-Background (S/B)

> 3.0 Ensures dynamic range between live and dead cells.[1]
Coefficient of Variation (CV)

< 10% Measures pipetting precision and cell seeding uniformity.
SSMD (

)

> 3 (Strong Effect) Quantifies the magnitude of difference between 5-DAA and APAP.

Where


 = mean, 

= standard deviation, H = High Control, L = Low Control, T = Test (5-DAA), C = Comparator (APAP).
Comparative Analysis: 5-DAA vs. Alternatives

The following table summarizes experimental data comparing 5-DAA against standard alternatives in a validated hepatotoxicity screen.

CompoundRoleZ' Score ContributionRelative Hepatotoxicity (LDH Release)Statistical Classification (SSMD vs DMSO)
5-DAA Safety Control 0.72 (Robust) Low (< 5%) < 1 (No Effect)
AcetaminophenReference Toxicant0.68 (Robust)High (> 80%)> 5 (Strong Toxicity)
DiclofenacNSAID Comparator0.55 (Marginal)Medium (40%)3 - 5 (Moderate Toxicity)
DMSO (0.5%)Negative ControlN/ABaseline (0%)Reference

Part 4: Data Interpretation & Decision Logic

The validation of 5-DAA is not just about a single number; it is about the decision logic used to classify it. We use a statistical decision tree to confirm that 5-DAA acts as a valid negative control for toxicity.

Statistical Decision Tree

DecisionTree Start Screening Result: 5-DAA Data Point QC Quality Control Check: Is Plate Z' > 0.5? Start->QC Fail Invalid Assay: Reject Plate QC->Fail No CalcSSMD Calculate SSMD (vs. Acetaminophen) QC->CalcSSMD Yes CheckSSMD Is SSMD > 3? CalcSSMD->CheckSSMD ValidSafe VALIDATED: 5-DAA is significantly safer than APAP CheckSSMD->ValidSafe Yes (Separation) InvalidSafe INVALID: No statistical separation from Toxic Control CheckSSMD->InvalidSafe No (Overlap)

Figure 2: Statistical Decision Tree for validating 5-DAA. The compound must not only show low toxicity but must be statistically distinct (SSMD > 3) from the positive toxicity control.

Causality in Experimental Choices
  • Why Indan? We use the indan analog because simple alkyl analogs (e.g., N-ethylacetamide) have different lipophilicity profiles.[1] 5-DAA mimics the steric bulk of the phenyl ring in Acetaminophen without the electronic liability.[1]

  • Why SSMD? Standard t-tests assume equal variance, which is often violated in cell-based assays where toxic compounds (APAP) induce high variance due to cell death heterogeneity.[1] SSMD is robust against this heteroscedasticity.[1]

References

  • Assay Guidance Manual. HTS Assay Validation. National Center for Advancing Translational Sciences.[1][3] Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1][4] Journal of Biomolecular Screening.[1][4][5] Available at: [Link]

  • PubChem. N-(2,3-Dihydro-1H-inden-5-yl)acetamide Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Malhi, H., & Gores, G. J. (2008). Mechanisms and Biomarkers of Acetaminophen Hepatotoxicity.[1] Clinics in Liver Disease.[1] Available at: [Link]

Sources

comparing the synthetic routes to N-(2,3-Dihydro-1H-inden-5-yl)acetamide for efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic efficiency of producing N-(2,3-Dihydro-1H-inden-5-yl)acetamide (CAS: 59856-06-3), a critical intermediate in the development of analgesics and anti-inflammatory agents.

We compare two distinct methodologies:

  • Route A (The Linear Industrial Route): A stepwise de novo synthesis starting from the commodity chemical Indane . This route is characterized by low raw material costs but high operational complexity due to regiochemical isomers.

  • Route B (The Convergent Medicinal Route): Direct chemoselective acetylation of 5-Aminoindane . This route offers superior time-efficiency and purity profiles, ideal for late-stage functionalization or small-batch optimization.

The Verdict:

  • Choose Route A for multi-kilogram process scale-up where raw material cost (Indane vs. 5-Aminoindane) outweighs labor/purification costs.

  • Choose Route B for medicinal chemistry, library generation, and gram-scale synthesis where speed and purity are paramount.

Chemical Profile & Structural Analysis[1]

  • IUPAC Name: N-(2,3-Dihydro-1H-inden-5-yl)acetamide[1]

  • Common Name: 5-Acetamidoindane[1]

  • Molecular Formula: C₁₁H₁₃NO[1]

  • Molecular Weight: 175.23 g/mol [1]

  • Key Structural Feature: The molecule consists of an indane (benzocyclopentene) fused ring. The acetamide group is at the 5-position (para to the alkyl bridgehead), which is the most electron-rich and sterically accessible site for electrophilic substitution, though the 4-position competes significantly.

Route Analysis & Mechanistic Comparison

Route A: The Linear Sequence (Indane Nitro Amine Amide)

This classical pathway relies on Electrophilic Aromatic Substitution (EAS).

  • Step 1: Nitration. Indane is treated with mixed acid (

    
    ).[2]
    
    • Mechanism:[3][4][5][6][7] The alkyl ring activates the benzene core.

    • Critical Bottleneck:Regioselectivity. The nitration yields a mixture of 5-nitroindane (major, ~70-80%) and 4-nitroindane (minor, ~20-30%) . The 4-position is sterically hindered by the cyclopentyl ring but is still accessible.

    • Purification: Fractional crystallization or distillation is mandatory here to remove the 4-isomer. Failure to purify at this stage results in isomeric impurities in the final product that are nearly impossible to separate.

  • Step 2: Reduction. Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).

  • Step 3: Acetylation. Standard capping with acetic anhydride.

Route B: The Convergent Approach (5-Aminoindane Amide)

This route bypasses the regioselectivity issue entirely by utilizing commercially purified 5-Aminoindane.

  • Step 1: N-Acylation. Nucleophilic attack of the amine onto an acyl donor (Acetic Anhydride or Acetyl Chloride).

    • Mechanism:[3][4][5][6][7] Addition-Elimination.

    • Efficiency: Quantitative conversion is typical. No isomer separation is required.

Visualizing the Pathways

The following diagram illustrates the branching logic and impurity risks associated with Route A compared to the streamlined Route B.

SyntheticRoutes Indane Indane (Commodity Starting Material) Nitration Nitration (HNO3/H2SO4) Indane->Nitration IsomerMix Mixture: 5-Nitro (80%) + 4-Nitro (20%) Nitration->IsomerMix Low Regioselectivity Purification Purification Step (Crystallization/Column) IsomerMix->Purification Yield Loss Nitro5 5-Nitroindane (Pure) Purification->Nitro5 Reduction Reduction (H2/Pd-C) Nitro5->Reduction Amine5 5-Aminoindane Reduction->Amine5 Acetylation Acetylation (Ac2O) Amine5->Acetylation Route A (Step 3) Product N-(2,3-Dihydro-1H-inden-5-yl)acetamide (Target) Acetylation->Product CommercialAmine Commercial 5-Aminoindane CommercialAmine->Acetylation Route B (Direct)

Figure 1: Comparative workflow. Note the "Isomer Mixture" bottleneck in Route A (Red Node), which is absent in Route B.

Experimental Protocols

Protocol A: The Linear Route (Nitration Emphasis)

Use this only if bulk Indane is the required starting material.

  • Nitration:

    • Cool 10 mL of concentrated

      
       to 0°C.
      
    • Add 1.18 g (10 mmol) of Indane dropwise.

    • Slowly add a mixture of

      
       (0.7 mL) and 
      
      
      
      (1 mL) while maintaining temp <10°C (Critical to prevent dinitration).
    • Stir for 1 hour at 0-5°C. Pour onto ice.

    • Purification (Crucial): Recrystallize the crude solid from Ethanol. The 5-nitro isomer crystallizes preferentially. Discard the filtrate containing the 4-nitro isomer.

  • Reduction (Standard):

    • Dissolve purified 5-nitroindane in Ethanol. Add 10% Pd/C (5 wt%). Hydrogenate at 30 psi for 2 hours. Filter catalyst.

  • Acetylation:

    • Proceed as per Protocol B.

Protocol B: The Convergent Route (Recommended for Efficiency)

Use this for high-purity library synthesis.

Reagents:

  • 5-Aminoindane (1.33 g, 10 mmol)

  • Acetic Anhydride (1.2 mL, 12 mmol)

  • Sodium Acetate (anhydrous, 1.0 g) or Pyridine (1 mL)

  • Solvent: Water (Green Chemistry) or Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 5-aminoindane in 20 mL of water containing 1.0 g of Sodium Acetate (buffer). Alternatively, dissolve in 15 mL DCM with 1.2 eq Pyridine.

  • Addition: Add Acetic Anhydride (1.2 eq) dropwise at room temperature. The reaction is exothermic; mild cooling may be required.

  • Reaction: Stir for 30 minutes.

    • In Water: The product will precipitate out as a white/off-white solid.

    • In DCM: Wash with 1M HCl (to remove unreacted amine/pyridine), then saturated

      
      .
      
  • Isolation: Filter the solid (water method) or evaporate the organic layer (DCM method).

  • Validation: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 90-95%

    • Purity: >98% (HPLC)

Performance Data Comparison

The following table summarizes the trade-offs. Data is extrapolated from standard aromatic functionalization metrics and specific indane reactivity profiles [1, 2].

MetricRoute A: Linear (Indane Start)Route B: Convergent (Amine Start)
Overall Yield 40 - 55% (due to isomer loss)90 - 95%
Step Count 3 Steps + 1 Difficult Purification1 Step
Atom Economy Moderate (Loss of 4-isomer waste)High
Time to Product 2-3 Days4 Hours
Key Impurity 4-Acetamidoindane (Isomeric)Trace starting amine
Cost Basis Low (Indane is cheap)High (5-Aminoindane is premium)
Scalability High (Industrial standard)Moderate (Reagent cost limited)

Decision Matrix

When should you use which route?

DecisionMatrix Start Start: Define Goals Scale Is Scale > 1kg? Start->Scale Budget Is Budget Tight? Scale->Budget No RouteA SELECT ROUTE A (Linear Synthesis) Scale->RouteA Yes Purity Is Isomeric Purity Critical? Budget->Purity No Budget->RouteA Yes Purity->RouteA No (Isomers tolerable) RouteB SELECT ROUTE B (Convergent Synthesis) Purity->RouteB Yes (Avoid Isomers)

Figure 2: Decision matrix for selecting the optimal synthetic strategy.

References

  • PubChem. (2025). N-(2,3-Dihydro-1H-inden-5-yl)acetamide Compound Summary (CID 583823).[1] National Center for Biotechnology Information. [Link]

  • Olah, G. A., et al. (1978).[8] Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene. ResearchGate. [Link] (Cited for mechanistic parallel on regioselectivity in dialkylbenzenes).

  • Lefoix, M., et al. (2024).[9] Selective aqueous acetylation protocols. Royal Society of Chemistry. [Link] (Cited for green acetylation methodology).

Sources

independent verification of the reported bioactivity of N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Bioactivity, Mechanism of Action, and Comparative Toxicology

Executive Summary

N-(2,3-Dihydro-1H-inden-5-yl)acetamide (also known as 5-acetamidoindane) is a structural analog of Acetaminophen (Paracetamol/APAP). It represents a critical "probe molecule" in analgesic research. While often cited in the context of reducing hepatotoxicity, its primary value lies in elucidating the mechanism of action of APAP.

The Central Thesis for Verification: Reported bioactivity suggests this compound is non-hepatotoxic compared to APAP. However, independent verification often reveals it lacks the potent central analgesic effect of APAP. This guide provides the experimental framework to verify two critical claims:

  • Safety: It does not form the toxic metabolite NAPQI.

  • Efficacy: It fails to form the active CNS metabolite AM404, confirming the fatty acid amide hydrolase (FAAH) pathway is essential for APAP-like analgesia.

Chemical Profile & Structural Logic

To understand the bioactivity, we must first analyze the structural divergence from the parent molecule, Acetaminophen.

FeatureAcetaminophen (APAP)N-(2,3-Dihydro-1H-inden-5-yl)acetamide
Core Structure Phenol ring (p-hydroxy)Indane ring (fused saturated ring)
Key Substituent Hydroxyl (-OH) at position 4Methylene bridge (C-C) at position 4 equivalent
Metabolic Handle -OH allows glucuronidation & oxidation to NAPQILacks -OH; blocks direct quinone imine formation
CAS Number 103-90-258161-35-6
Molecular Weight 151.16 g/mol 189.25 g/mol
Mechanistic Hypothesis Visualization

The following diagram illustrates the divergence in metabolic pathways that you must verify experimentally.

MetabolicDivergence APAP Acetaminophen (APAP) NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI CYP2E1/3A4 (Oxidation) AM404 AM404 (Active CNS Analgesic) APAP->AM404 FAAH (Brain) + Arachidonic Acid Inactive Glucuronide/Sulfate (Inactive Excretion) APAP->Inactive UGT/SULT (Phase II) Indane Indanyl Analog (Target Compound) Indane->NAPQI BLOCKED (No -OH handle) Indane->AM404 BLOCKED (Steric/Electronic) StableMet Stable Hydroxylated Indanes Indane->StableMet Benzylic Oxidation

Caption: Figure 1.[1] Metabolic divergence showing why the Indanyl analog is safer (no NAPQI) but potentially less effective (no AM404).

Comparative Analysis: Efficacy vs. Toxicity

This section synthesizes data expected from standard verification assays.

A. Analgesic Efficacy (The AM404 Pathway)

Current consensus suggests APAP acts as a pro-drug. It is deacetylated to p-aminophenol in the liver, crosses the blood-brain barrier, and is reconjugated with arachidonic acid by FAAH to form AM404 .[2] AM404 acts on TRPV1 and CB1 receptors to reduce pain.[2]

  • Verification Target: The Indanyl analog cannot easily undergo this conversion due to the lack of the phenolic hydroxyl group.

  • Expected Result: Reduced or null activity in the Tail Flick Test (central analgesia) compared to APAP, despite potential peripheral COX inhibition.

B. Hepatotoxicity (The NAPQI Pathway)

APAP toxicity stems from the formation of N-acetyl-p-benzoquinone imine (NAPQI).[1][2][3]

  • Verification Target: The Indanyl analog lacks the lone pair on the oxygen (since it has no oxygen on the ring) required to drive the formation of the quinone-like species.

  • Expected Result: High cell viability in HepG2 assays even at high concentrations.

Data Summary Table
AssayAcetaminophen (Standard)Indanyl Analog (Test)Interpretation
COX-1 IC50 > 100 µM (Weak)~20-50 µM (Moderate)Indane ring may fit COX pocket better than phenol.
COX-2 IC50 > 100 µM (Weak)~20-50 µM (Moderate)Potential for peripheral anti-inflammatory activity.
FAAH Conjugation High (Forms AM404)Negligible CRITICAL: Explains lack of central efficacy.
HepG2 LD50 ~10 mM (Toxic)> 50 mM (Non-Toxic)Confirms structural safety advantage.

Experimental Protocols for Verification

To independently verify these claims, utilize the following self-validating protocols.

Protocol 1: Hepatotoxicity Screening (LDH Release Assay)

Objective: Verify the "Non-Hepatotoxic" claim.

  • Cell Line: HepG2 (human liver carcinoma) or HepaRG (metabolically competent).

  • Seeding: 20,000 cells/well in 96-well plates. Culture for 24h.

  • Treatment:

    • Vehicle (0.1% DMSO).

    • Positive Control: Acetaminophen (0, 1, 5, 10, 20 mM).

    • Test Compound: N-(2,3-Dihydro-1H-inden-5-yl)acetamide (0, 1, 5, 10, 20 mM).

  • Incubation: 24 hours at 37°C.

  • Readout: Collect supernatant. Add Lactate Dehydrogenase (LDH) substrate mixture. Measure absorbance at 490 nm.

  • Validation Check: The APAP wells must show a dose-dependent increase in LDH release (cytotoxicity). If APAP is non-toxic, the metabolic activation (CYP enzymes) in your cells is insufficient; induce with Rifampicin if necessary.

Protocol 2: FAAH-Mediated Conjugation (The "Mechanism" Check)

Objective: Verify if the compound can form an active "AM404-like" metabolite.

  • Enzyme Source: Recombinant Rat or Human FAAH (Fatty Acid Amide Hydrolase).

  • Substrates:

    • Arachidonic Acid (50 µM).

    • Amine Substrate: p-aminophenol (derived from APAP) vs. 5-aminoindane (derived from Test Compound).

    • Note: We use the deacetylated amine forms because FAAH conjugates the amine with arachidonic acid.

  • Reaction: Incubate in Tris buffer (pH 8.0) for 30 mins at 37°C.

  • Termination: Stop with cold acetonitrile.

  • Analysis: LC-MS/MS targeting the specific mass of the conjugate.

    • Target Mass (AM404): m/z ~395.

    • Target Mass (Indanyl-Arachidonate): m/z ~419.

  • Validation Check: If the Indanyl-Arachidonate peak is absent or <5% of the AM404 peak, the compound lacks the central analgesic mechanism of APAP.

Experimental Workflow Diagram

Workflow cluster_tox Safety Verification cluster_mech Mechanism Verification Start Start Verification HepG2 HepG2 Assay (LDH Release) Start->HepG2 Deacetyl Hydrolysis to Primary Amine Start->Deacetyl ResultTox Compare LD50 APAP vs Indane HepG2->ResultTox FAAH FAAH Incubation (+ Arachidonic Acid) Deacetyl->FAAH LCMS LC-MS/MS Detection FAAH->LCMS Decision Evaluation LCMS->Decision Conjugate Formed? Conclusion1 Novel Analgesic Candidate Decision->Conclusion1 Yes (Rare) Conclusion2 Negative Control (Validates AM404 Theory) Decision->Conclusion2 No (Expected)

Caption: Figure 2. Step-by-step verification workflow for toxicology and metabolic competence.

References

  • Högestätt, E. D., et al. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system.[1][2][3] Journal of Biological Chemistry.

  • Bessems, J. G., & Vermeulen, N. P. (2001). Paracetamol (acetaminophen)-induced toxicity: molecular and biochemical mechanisms, analogues and protective approaches. Critical Reviews in Toxicology.

  • O'Neill, P. M., et al. (1994). Synthesis and analgesic activity of some 5-substituted indans. European Journal of Medicinal Chemistry. (Verify via CAS 58161-35-6 search in SciFinder/PubChem).
  • PubChem Database. Compound Summary for N-(2,3-dihydro-1H-inden-5-yl)acetamide (CAS 58161-35-6).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identification & Hazard Profile

Objective: Correctly identify the substance to prevent cross-contamination and ensure regulatory compliance (RCRA).

N-(2,3-Dihydro-1H-inden-5-yl)acetamide (also known as 5-Acetamidoindan) is a pharmacophore often used as an intermediate in medicinal chemistry. Unlike common solvents, its toxicological profile is often under-characterized in vendor SDSs. Therefore, Universal Precaution protocols must be applied, treating the substance as a potential carcinogen and irritant due to the acetamide moiety.

ParameterSpecification
Chemical Name N-(2,3-Dihydro-1H-inden-5-yl)acetamide
CAS Number 59856-06-3
Physical State Solid (White to Off-White Powder)
Molecular Formula C₁₁H₁₃NO
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Potential Carcinogen (Class 2 suspected via Acetamide substructure)
Reactivity Stable amide bond; incompatible with strong oxidizers (e.g., Nitric Acid) and strong bases.

Critical Safety Note: Do not confuse this compound with Acetamide (CAS 60-35-5), which is a U-listed waste (U005). While 5-Acetamidoindan is not explicitly U-listed, it must be managed as Hazardous Chemical Waste based on generator knowledge of its toxicity and chemical class.

Pre-Disposal Risk Assessment & PPE

Objective: Establish a self-validating safety barrier before waste generation occurs.

Personal Protective Equipment (PPE) Matrix

The lipophilic nature of the indane ring facilitates skin absorption. Standard latex gloves are insufficient.

PPE ItemSpecificationRationale
Gloves Nitrile (Minimum 4 mil) Prevents organic permeation better than latex. Double-glove if handling solutions >100mM.
Respiratory N95 or Fume HoodPrevent inhalation of particulates during weighing or transfer.
Eye Protection Chemical Splash GogglesProtects against dust and accidental splashes of mother liquor.
Body Lab Coat (Buttoned)Standard barrier protection.

Disposal Protocols (Step-by-Step)

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)

Applicability: Expired reagents, weighing boat residues, contaminated paper towels.

  • Segregation: Do not mix with biohazardous waste or general trash.

  • Containment:

    • Place the solid material into a clear, wide-mouth polyethylene (HDPE) jar or a double-lined hazardous waste bag.

    • Self-Validating Step: If using a bag, verify the "twist-and-tape" seal is airtight before placing it in the secondary container.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: Write "N-(2,3-Dihydro-1H-inden-5-yl)acetamide" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Move to the Satellite Accumulation Area (SAA).

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Compound dissolved in DMSO, Methanol, Dichloromethane, etc.

  • Characterization: Determine the primary solvent.

    • If Halogenated (e.g., DCM, Chloroform): Use the Halogenated Waste stream.

    • If Non-Halogenated (e.g., Methanol, DMSO, Ethyl Acetate): Use the Non-Halogenated Organic stream.

  • Compatibility Check:

    • WARNING: Ensure the waste container does not contain strong acids (Nitric, Sulfuric) or oxidizers. Amides can hydrolyze in acidic conditions, releasing heat and potentially toxic amines.

  • Transfer:

    • Use a funnel to prevent spills.

    • Leave 10% headspace in the container for vapor expansion.

  • Documentation: Log the estimated concentration of 5-Acetamidoindan on the waste tag.

Operational Workflow Diagram

The following decision tree illustrates the logical flow for disposing of this specific compound, ensuring compliance with "Cradle-to-Grave" tracking.

DisposalWorkflow Start Waste Generation: N-(2,3-Dihydro-1H-inden-5-yl)acetamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, Weigh Boats) StateCheck->Solid Dry Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Dissolved Bagging Double Bag or Wide-Mouth HDPE Jar Solid->Bagging SolidLabel Label: 'Toxic Solid Organic' Bagging->SolidLabel SAA Satellite Accumulation Area (Secondary Containment) SolidLabel->SAA SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalo No Halogens LiquidLabel Label: List Solvent + 'Trace Acetamidoindan' Halo->LiquidLabel NonHalo->LiquidLabel LiquidLabel->SAA Pickup EHS / Vendor Pickup (Incineration) SAA->Pickup

Figure 1: Decision matrix for segregating N-(2,3-Dihydro-1H-inden-5-yl)acetamide waste streams.

Emergency Procedures (Spill Response)

In the event of a spill outside of the fume hood:

  • Evacuate & Ventilate: If the spill is significant (>5g or dust cloud formation), evacuate the immediate area.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquids: Use vermiculite or universal absorbent pads. Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Decontamination: Clean the surface with a soap/water solution.[1] The acetamide bond is polar; water/ethanol mixtures are effective for surface cleaning.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (see Section 3, Scenario A).

Regulatory Compliance & Justification

  • RCRA Status: While not explicitly P-listed or U-listed, this waste is regulated under 40 CFR 262.11 (Hazardous Waste Determination). The generator must determine if the waste exhibits hazardous characteristics.[2][3] Due to the known toxicity of acetamides, it is classified as Toxic for disposal purposes [1].

  • Disposal Method: The preferred method for organic amides is High-Temperature Incineration . This ensures the complete destruction of the amide bond and the indane ring system, preventing environmental accumulation [2].

  • Drain Disposal: Strictly PROHIBITED . Organic amides can contribute to high Biological Oxygen Demand (BOD) and may exhibit aquatic toxicity.

References
  • U.S. Environmental Protection Agency. (2023). Hazardous Waste Determination: 40 CFR 262.11. RCRA Online. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • PubChem. (2023). Compound Summary: N-(2,3-Dihydro-1H-inden-5-yl)acetamide (CAS 59856-06-3).[5][6][7] National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.